Product packaging for Cabazitaxel-C13(Cat. No.:)

Cabazitaxel-C13

Cat. No.: B1194437
M. Wt: 841.97
InChI Key: BMQGVNUXMIRLCK-RBQXATBTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cabazitaxel-C13 is a stable isotope-labeled analog of cabazitaxel, a semi-synthetic microtubule inhibitor and second-generation taxane chemotherapy agent . This high-purity analytical standard is designed for use in quantitative mass spectrometry, specifically as an internal standard to ensure accurate and precise measurement of native cabazitaxel in complex biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. Cabazitaxel is clinically used in combination with prednisone for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in patients previously treated with a docetaxel-based therapy . Its primary mechanism of action, which can be studied with greater precision using this isotope, involves promoting the assembly and stabilizing tubulin into microtubules, thereby inhibiting mitotic and interphase cellular functions and leading to cell death . Research with this compound is critical for investigating the drug's linear pharmacokinetics, its extensive metabolism primarily by cytochrome P450 3A4/5 enzymes, and its excretion profile . This compound is an indispensable tool for advancing pharmaceutical research, enabling scientists to elucidate mechanisms of resistance, such as those involving multidrug resistance (MDR) proteins and alterations in microtubule dynamics . This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

IUPAC Name

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9+1,10+1

InChI Key

BMQGVNUXMIRLCK-RBQXATBTSA-N

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dimethoxydocetaxel-C13;  C13-labeled cabazitaxel. C13-Cabazitaxel

Origin of Product

United States

Synthetic Chemistry and Structural Modification Research of Cabazitaxel C13

Semi-Synthesis Strategies for Cabazitaxel (B1684091) from Precursor Taxoids (e.g., 10-Deacetylbaccatin III)

Cabazitaxel is derived through semi-synthesis, predominantly from 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from yew tree needles fishersci.cawikipedia.orgfishersci.cawikipedia.orgciteab.comcenmed.comwikipedia.orgmims.comresearchgate.net. This approach addresses the challenges associated with the complex structure of taxanes and the economic viability of their production citeab.comcenmed.comwikipedia.orgfishersci.co.uk.

Methodologies for Stereoselective Introduction of the C13 Side Chain

A crucial step in the semi-synthesis of cabazitaxel involves the stereoselective introduction of the C13 side chain. This side chain, specifically the (2R,3S)-3-tert-butoxycarbonylamino-2-hydroxy-3-phenylpropanoyl group, is essential for cabazitaxel's microtubule-stabilizing activity fishersci.caciteab.comwikipedia.orgmims.comresearchgate.net. A common methodology involves coupling a protected 10-DAB analogue at the 13-position with a phenylisoserine (B1258129) side-chain precursor, often a beta-lactam citeab.comwikipedia.org. The 2'-hydroxyl group of this side chain is particularly important for its binding to tubulin, contributing significantly to the binding free energy sigmaaldrich.com. The asymmetric and highly selective stereoselective synthesis of this moiety can be achieved through methods such as an inverse-electron-demand intramolecular hetero-Diels-Alder reaction sigmaaldrich.com. The "Ojima–Holton coupling" protocol, which involves the asymmetric synthesis of a C-13-isoserine synthon (β-lactam) combined with a highly efficient ring-opening coupling, has been widely utilized in the synthesis of various taxoids for medicinal chemistry and drug discovery wmcloud.org.

Research on Protecting Group Strategies and Reaction Conditions

The multi-step semi-synthesis of cabazitaxel necessitates careful application and removal of protecting groups to ensure selectivity and prevent undesired side reactions citeab.comcenmed.comwikipedia.orgwmcloud.orgpubcompare.ai. Key protecting group strategies include:

Selective Protection of 7 and 10 Positions: The hydroxyl groups at positions 7 and 10 of 10-DAB are often selectively protected, for instance, with trichloroethoxycarbonyl (TROC) groups citeab.com.

Protection of 2'-Hydroxyl on C13 Side Chain: A suitable hydroxyl protecting group (R1), such as triethylsilyl (TES), is typically employed at the 2'-position of the phenylisoserine side chain citeab.comcenmed.compubcompare.ai. Other R1 protecting groups mentioned in research include benzoxyl-carbonyl, tert-butyloxy carbonyl, tri-chloro-acetyl, tri-fluro-acetyl, 1-ethoxy-ethyl-, methoxy-iso-propanyl-, tri-methyl-silyl-, furanidinyl, tert-butyl-bi-methyl-silyl-, and tert-butyl-bi-phenyl-silyl cenmed.com.

Alternative Protecting Groups for C7-O and C10-O: Research has explored the use of 1,3-dithian-2-yl, 1,3-dithiolan-2-yl, 1,3-dithiolan-4-en-2-yl, or 1,3-benzodithiolan-2-yl groups at both the C7-O and C10-O positions, offering flexible routes for derivatization wmcloud.org.

Deprotection strategies vary depending on the protecting group used. For instance, deprotection at the 7 and 10 positions can be achieved using a reducing agent and a Lewis acid citeab.com. The R1 group on the C13 side chain is typically deprotected under acidic conditions, such as with hydrofluoric acid or hydrochloric acid citeab.comcenmed.comwikipedia.orgpubcompare.ai. Some methods aim to use milder conditions and avoid strong bases or low temperatures for specific steps, like the C7-O methyl ether formation wmcloud.org.

Optimization of Yield and Purity in Multi-Step Semi-Synthesis

Table 1: Reported Semi-Synthesis Yield and Steps for Cabazitaxel

Strategy TypeNumber of Steps (from 10-DAB)Overall YieldNotesReference
Novel Semi-synthesis532%Avoids hazardous reagents wikipedia.orgguidetopharmacology.org
Prior ArtManyVery lowHigh cost, harsh conditions citeab.comcenmed.comfishersci.co.ukpubcompare.ai

Isotopic Labeling Approaches for Cabazitaxel-C13 Production

This compound refers to cabazitaxel that has been labeled with the stable isotope Carbon-13 citeab.com. While this compound is a recognized compound, detailed specific synthetic methodologies for its site-specific carbon-13 incorporation or the production of C13-enriched precursors explicitly for Cabazitaxel synthesis are not extensively detailed in the publicly available search results citeab.com. However, the principles and utility of stable isotope labeling with Carbon-13 are well-established in chemical and biological research.

Site-Specific Carbon-13 Incorporation Strategies

Site-specific carbon-13 incorporation is a powerful technique used in various fields, including metabolic research, drug metabolism studies, and structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy uni.lu. For complex molecules like taxanes, achieving site-specific C13 labeling typically involves synthesizing key intermediates or building blocks with C13 enrichment at desired positions, which are then incorporated into the final molecule through a multi-step synthetic route uni.lu.

In the broader context of taxane (B156437) biosynthesis, studies have utilized C13-labeled precursors like [U-13C6]glucose and [1-13C]glucose to investigate the carbon skeleton formation of taxanes, such as taxuyunnanine C, via NMR spectroscopy sigmaaldrich.com. This demonstrates the feasibility of incorporating C13 from enriched precursors into complex taxoid structures. While specific protocols for this compound are not provided, analogous strategies would involve the chemical synthesis of the C13 side chain or specific parts of the taxane core using C13-enriched starting materials, followed by their integration into the cabazitaxel structure using the semi-synthetic methods described previously.

Precursor Synthesis with C13 Enrichment

The production of C13-enriched precursors is fundamental to site-specific isotopic labeling. In general, C13-labeled building blocks are synthesized by replacing one or more atoms with a stable isotope, offering advantages such as high sensitivity and accurate quantitation in analytical methods like mass spectrometry. For taxanes, this would involve preparing the 10-deacetylbaccatin III core or the C13 side chain with C13 atoms at specific positions. For example, if the C13 side chain is synthesized independently, the phenyl group or the carbonyl carbons could be enriched with C13 using commercially available C13-labeled reagents, and then this enriched side chain would be coupled to the taxane core wikipedia.orgciteab.comwikipedia.orgwmcloud.org. The lack of specific details in the public domain suggests that such methodologies, if developed for this compound, might be proprietary or part of more specialized research.

Purification and Verification of C13-Labeled Cabazitaxel

The purification and verification of C13-labeled Cabazitaxel are critical steps to ensure the integrity and isotopic enrichment of the synthesized compound for research applications. Given the complexity of taxane structures, high-resolution analytical techniques are indispensable.

Purification Methods: Purification of Cabazitaxel, whether labeled or unlabeled, typically involves chromatographic techniques due to its intricate structure and the presence of potential impurities or synthetic byproducts. High-Performance Liquid Chromatography (HPLC) is a primary method for achieving high purity. Reverse-phase HPLC (RP-HPLC) with appropriate mobile phases (e.g., acetonitrile (B52724) and water/formic acid mixtures) is commonly employed for the separation of Cabazitaxel from related substances and impurities rjptonline.org. Preparative HPLC can be used for larger-scale purification of synthesized C13-labeled material. Other techniques such as column chromatography with silica (B1680970) gel or other stationary phases, often followed by recrystallization, can also be part of the purification workflow google.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: C13-NMR spectroscopy is a definitive method for confirming the presence and location of the C13 label. The chemical shifts and coupling patterns in the 13C-NMR spectrum provide direct evidence of isotopic enrichment at specific carbon atoms. Comparison with the natural abundance 13C-NMR spectrum of unlabeled Cabazitaxel allows for clear identification of the labeled positions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly techniques like LC-MS or LC-ESI-MS, is crucial for verifying the molecular weight of the labeled compound and confirming the number of incorporated C13 atoms. The mass spectrum will show a characteristic shift in the molecular ion peak corresponding to the mass difference introduced by the C13 isotopes (e.g., an increase of 1 Da for each C13 atom incorporated). MS/MS fragmentation patterns can further confirm the location of the label within the molecule by observing the mass shifts in specific fragments rjptonline.org. Stable isotope labeled compounds, such as Cabazitaxel-[d9] (deuterium-labeled), are used in mass spectrometry for quantification and proteomics, implying similar applications for C13-labeled variants .

Design and Synthesis of Novel Cabazitaxel Analogues and Derivatives

The design and synthesis of novel Cabazitaxel analogues and derivatives aim to improve its physicochemical properties, enhance its therapeutic efficacy, or overcome resistance mechanisms. These modifications often focus on specific positions within the taxane core and its side chains. Cabazitaxel is a dimethyl derivative of docetaxel (B913), distinguished by methoxy (B1213986) groups at C7 and C10 google.comnih.gov.

Chemical Modification at C7 and C10 Positions (e.g., Methylation)

The C7 and C10 positions of the taxane core are significant sites for chemical modification, as they influence the drug's interaction with microtubules and its susceptibility to efflux pumps like P-glycoprotein (P-gp) nih.govresearchgate.net. Cabazitaxel itself features O-methyl groups at these positions, which is a key difference from docetaxel (where C10 is a hydroxyl group and C3' is a Boc group) nih.govnih.govnih.gov.

Synthetic Approaches for C7 and C10 Modifications: The semi-synthesis of Cabazitaxel typically starts from 10-deacetylbaccatin III (10-DAB) google.comresearchgate.net. Selective etherification, particularly methylation, of the hydroxyl groups at C7 and C10 of 10-DAB is a crucial step.

Selective Protection and Alkylation: Due to the varying reactivity of hydroxyl groups in the taxane scaffold, selective protection strategies are often employed. For instance, the C7 hydroxyl group can be selectively protected (e.g., silylation using tri(hydrocarbonyl)silyl halides or triflates, or other acetal, ketal, or removable acyl protecting groups) google.comgoogle.comump.edu.pl. Once protected, the C10 hydroxyl can be methylated. Alternatively, methods exist where both C7 and C10 hydroxyls are methylated in one step, often using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) google.comgoogle.comgoogle.com.

Examples of Modifications: Beyond methylation, other alkyl groups can be introduced at C7 and C10 to explore structure-activity relationships google.com. Modifications at these positions can alter the conformation of key elements (M-loop, S3 β-strand, H3 helix) involved in microtubule lateral interactions nih.gov. Research has shown that appropriate modifications at C7 and C10 of docetaxel can lead to compounds with improved cytotoxic activity researchgate.net.

Exploration of Variations in the C13 Side Chain

The C13 side chain is paramount for the anticancer activity of taxanes, as it is a critical pharmacophore responsible for binding to tubulin and stabilizing microtubules nih.govpnas.orgresearchgate.netelifesciences.org. Cabazitaxel possesses an O-(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl group at this position nih.gov.

Synthetic Strategies for C13 Side Chain Variations: The attachment of the C13 side chain is often one of the final steps in the semi-synthesis of taxanes. This typically involves an esterification reaction between the C13 hydroxyl group of a baccatin (B15129273) derivative and a derivative of the desired side chain nih.govump.edu.plpnas.orguni-konstanz.de.

Precursor Attachment: The side chain precursor, such as β-phenylalanine, is activated (e.g., to a CoA ester) and then transferred to the baccatin core by specific transferases in biosynthesis, or chemically coupled in semi-synthesis nih.govpnas.orgresearchgate.netfrontiersin.org.

Structural Diversity: Variations can involve:

Modifications to the Phenyl Ring: Replacing the phenyl group with other aromatic or aliphatic moieties. For instance, replacing the 3'-phenyl with isopropyl or ethyl has yielded Cabazitaxel analogues that are equipotent or even more potent researchgate.net.

Alterations to the Amino and Hydroxyl Groups: Changing the protecting groups or introducing different functionalities on the amino and hydroxyl groups within the propanoyl chain.

Stereochemical Variations: Exploring different stereoisomers of the C13 side chain.

Linker Modifications: Introducing different linkers between the core and the phenylpropanoyl moiety.

Development of Prodrugs and Conjugates for Targeted Delivery Research (Non-Clinical)

Cabazitaxel, like other taxanes, faces challenges such as low water solubility and non-specific drug delivery, which can lead to severe hypersensitivity reactions due to the excipients in current formulations researchgate.netrsc.org. Prodrug and conjugate strategies are extensively explored in non-clinical research to overcome these limitations, aiming for improved solubility, stability, and targeted delivery to cancer cells.

Prodrug Design: Prodrugs are inactive derivatives that undergo enzymatic or chemical cleavage in vivo to release the active drug.

Solubility Enhancement: To improve water solubility, hydrophilic moieties are attached to Cabazitaxel via cleavable linkers. Examples include hemiester analogs like Cabazitaxel-succinate and Cabazitaxel-glutarate researchgate.net.

pH-Responsive Prodrugs: These prodrugs are designed to be stable at physiological pH (e.g., 7.4) but release the active drug under the mildly acidic conditions found in tumor microenvironments or within cancer cell lysosomes (pH 5.0-6.5). pH-sensitive linkers, such as succinoyl or cis-aconityl linkers, are used to conjugate Cabazitaxel to polymers like Pluronic F68, forming self-assembling nanomicelles rsc.org.

Reduction-Responsive Prodrugs: Prodrugs incorporating disulfide bonds can be designed to release Cabazitaxel in the reductive intracellular environment of cancer cells rsc.org.

Conjugate Development for Targeted Delivery: Conjugates involve attaching Cabazitaxel to a targeting moiety (e.g., antibodies, peptides, polymers) that specifically recognizes receptors overexpressed on cancer cells.

Polymer Conjugates: Cabazitaxel can be conjugated to biocompatible polymers like dextran (B179266) researchgate.net, poly(ethylene glycol) (PEG)-block-poly(D,L-lactic acid) (PLA) researchgate.net, or oligo(ethylene glycol)–oligolactide (OEG–OLA) rsc.org. These conjugates can self-assemble into nanoparticles, improving drug solubility and pharmacokinetics, leading to enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect researchgate.netrsc.orgresearchgate.net.

Example Data (Prodrug Nanoparticles):

Prodrug Type Particle Size (nm) Zeta Potential (mV)
Dextran-CTX < 90 -6.69 researchgate.net
F68-SA-CTX ~95 Not specified

Ligand-Targeted Conjugates:

Folate Conjugates: Folic acid can be conjugated to Cabazitaxel prodrugs (e.g., dextran-folate conjugates) to target folate receptors, which are often overexpressed on various cancer cells. These conjugates have shown increased toxicity in folate receptor-expressing cell lines compared to non-targeted conjugates researchgate.net.

Peptide-Drug Conjugates: Peptides that bind to specific cancer cell surface receptors can be used. For instance, a dual drug conjugate involving Cabazitaxel and SN-38 linked via a prostate-specific antigen (PSA) peptide recognition sequence has been developed for targeted delivery to prostate cancer cells acs.org. This approach aims to achieve selective cytotoxicity while reducing systemic toxicity acs.org.

Fatty Acid Conjugates: Cabazitaxel has been linked to fatty acids such as docosahexaenoic acid (DHA), oleic acid (OA), stearic acid, and linoleic acid, enabling the prodrugs to self-assemble into nanoparticles and potentially improving tumor efficacy and reducing toxicity researchgate.net.

Chemical Stability and Degradation Pathways Research

Understanding the chemical stability and degradation pathways of Cabazitaxel is crucial for its formulation, storage, and pharmaceutical development. Taxanes, including Cabazitaxel, are known to undergo degradation under various environmental conditions.

Identification of Degradation Products under Various Environmental Conditions

Stress degradation studies, conducted under conditions such as acidic, basic, oxidative, and thermal stress, are employed to identify potential degradation products and elucidate degradation mechanisms rjptonline.orgjst.go.jpresearchgate.net. Cabazitaxel degradation typically follows pseudo first-order kinetics nih.gov.

Common Degradation Pathways and Products:

Hydrolysis:

Acidic Hydrolysis: Under acidic conditions, the C2'-epimer of the side chain can be formed jst.go.jp.

Basic Hydrolysis: The C13 side chain of taxane derivatives is commonly eliminated under basic conditions researchgate.net. This is a significant degradation pathway for taxanes.

Oxidation: Oxidation can lead to the formation of N-oxide forms, among other products jst.go.jpresearchgate.net. While other taxanes might oxidize at C10 or the C3-C11 bridge, Cabazitaxel can form N-oxide at other positions as a major degradant researchgate.net.

Epimerization: For other taxanes like paclitaxel (B517696) and docetaxel, the β-hydroxyl group at C7 can easily epimerize to the α-hydroxyl, often via a retro-aldol reaction researchgate.net. While not explicitly detailed for Cabazitaxel in the provided snippets, it's a known taxane degradation pathway.

Analytical Techniques for Degradant Identification:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is widely used to separate, identify, and quantify degradation products. The chromatographic separation (e.g., RP-HPLC) allows for the resolution of various degradants, while mass spectrometry provides molecular weight information and fragmentation patterns for structural elucidation rjptonline.orgjst.go.jp.

Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation, NMR (1H NMR, 13C NMR, and 2D NMR techniques) is used to definitively characterize the chemical structures of identified degradation products jst.go.jp.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide complementary structural information, particularly regarding functional groups present in the degradation products researchgate.net.

Factors Affecting Stability:

pH: The degradation of Cabazitaxel exhibits a U-shaped pH-rate profile, indicating that it is susceptible to degradation at both very low and very high pH values nih.gov.

Temperature: Higher temperatures generally accelerate degradation kinetics.

Excipients/Formulation: The formulation matrix significantly impacts stability. For instance, the addition of cholesterol (CH) to intravenous lipid emulsions of Cabazitaxel (CLEs) has been shown to significantly improve its chemical stability and extend its shelf-life (e.g., from 134.0 ± 23.4 days to 831.4 ± 204.4 days at 4 °C with 0.5% w/v CH) researchgate.netnih.gov. This protective effect is attributed to hydrogen bonding between Cabazitaxel and cholesterol, which prevents hydrolysis in both aqueous and oil phases researchgate.netnih.gov.

Table 1: Effect of Cholesterol on Cabazitaxel Shelf-Life in Intravenous Lipid Emulsions at 4 °C nih.gov

Formulation TypeShelf-Life (Days, Mean ± SD)
Without Cholesterol134.0 ± 23.4
With 0.5% (w/v) Cholesterol831.4 ± 204.4

This data highlights the importance of formulation components in maintaining the chemical integrity of Cabazitaxel.

Table 2: Identified Degradation Products of a Taxane Derivative (DS80100717, relevant to taxanes like Cabazitaxel) under Stress Conditions jst.go.jp

Degradation ConditionMajor Degradation Products Identified
Acidic StressC2'-epimer of the side chain
Basic StressC13 side chain elimination
Oxidative StressN-oxide form
Heating (Solid-state)N-oxide form, C2'-epimer of side chain

Molecular and Cellular Mechanism of Action Investigations of Cabazitaxel

Tubulin Binding and Microtubule Dynamics Modulation

Cabazitaxel (B1684091) binds specifically to the β-tubulin subunit of microtubules. drugbank.compatsnap.comabcam.comtaylorandfrancis.com This binding action promotes the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly, effectively "freezing" the microtubules in a polymerized state. drugbank.compatsnap.combccancer.bc.caabcam.comcampus.sanofinih.gov This stabilization disrupts the essential dynamic reorganization of microtubules required for proper cellular functions, particularly during mitosis. patsnap.com

High-Resolution Structural Analysis of Cabazitaxel-Tubulin Interactions

Like other taxanes, cabazitaxel is understood to bind to the taxoid-binding site located on the inner surface of the β-tubulin subunit within the microtubule. aacrjournals.orgacs.org While specific high-resolution crystal structures or cryo-electron microscopy (cryo-EM) data solely for cabazitaxel-tubulin interactions were not detailed in the provided information, the established mechanism indicates that its binding at this site is responsible for its microtubule-stabilizing effects. drugbank.compatsnap.comaacrjournals.orgacs.org

Quantitative Assessment of Microtubule Polymerization and Stabilization (e.g., in vitro assays)

In in vitro assays using purified tubulin, cabazitaxel has been shown to stabilize microtubules as effectively as docetaxel (B913). aacrjournals.orgresearchgate.net It effectively reduces the lag time required for tubulin assembly and inhibits cold-induced microtubule depolymerization. aacrjournals.orgmzsr.sk For instance, cabazitaxel and docetaxel exhibited similar efficiency in reducing the lag time for tubulin assembly (LT50 = 0–0.1 μmol/L for both) and inhibiting cold-induced disassembly (dIC50 = 0.1–0.25 μmol/L for both) in in vitro experiments. aacrjournals.org

Cabazitaxel demonstrates a high affinity for microtubules within living cells. Quantitative cellular binding studies have revealed a cellular Ki of 6 ± 2 nM for cabazitaxel, which is consistent with its previously determined biochemical Ki of 7.4 ± 0.9 nM. acs.orgresearchgate.net This affinity is notably higher than that of other microtubule stabilizers such as paclitaxel (B517696) (cellular Ki = 22 nM) and docetaxel (cellular Ki = 16 nM). acs.orgresearchgate.net Furthermore, cabazitaxel has been observed to be 10-fold more potent than docetaxel in chemotherapy-resistant tumor cells, with IC50 ranges of 0.013–0.414 μmol/L for cabazitaxel compared to 0.17–4.01 μmol/L for docetaxel. aacrjournals.orgresearchgate.net

Table 1: Quantitative Microtubule Stabilization Parameters

ParameterCabazitaxel (μmol/L)Docetaxel (μmol/L)Reference
Tubulin Assembly Lag Time (LT50)0–0.10–0.1 aacrjournals.org
Cold-Induced Depolymerization (dIC50)0.1–0.250.1–0.25 aacrjournals.org

Table 2: Cellular Microtubule Binding Affinities (Ki)

CompoundCellular Ki (nM)Reference
Cabazitaxel6 ± 2 acs.orgresearchgate.net
Docetaxel16 acs.orgresearchgate.net
Paclitaxel22 acs.orgresearchgate.net
Ixabepilone10 acs.orgresearchgate.net

Effects on Microtubule Dynamic Instability (e.g., Shortening and Growing Rates)

Table 3: Effects on Microtubule Dynamic Instability in MCF7 Cells (2 nmol/L drug concentration)

Dynamic Instability ParameterCabazitaxel (% Suppression)Docetaxel (% Suppression)Reference
Shortening Rate5949 researchgate.netaacrjournals.orgacs.orgresearchgate.netnih.gov
Growing Rate3319 researchgate.netaacrjournals.orgacs.orgresearchgate.netnih.gov
Overall Dynamicity8364 researchgate.netaacrjournals.orgacs.orgresearchgate.netnih.gov

The presence of βIII-tubulin has been shown to enhance the efficacy of cabazitaxel. acs.orgnih.govacs.org Cabazitaxel suppresses microtubule dynamic instability more potently in the presence of βIII-tubulin than in its absence. nih.gov This selective potency of cabazitaxel on βIII-tubulin-containing microtubules suggests its superior anti-tumor efficacy in tumors overexpressing this isotype. acs.orgnih.gov

Cell Cycle Arrest and Apoptotic Pathway Induction (Cellular Models)

The stabilization of microtubules by cabazitaxel leads to significant cellular consequences, including inhibition of cell proliferation and induction of mitotic arrest. bccancer.bc.caabcam.comnih.govtaylorandfrancis.comresearchgate.netaacrjournals.orgresearchgate.netnih.govscispace.com This inability to properly complete mitosis culminates in cell death, primarily through apoptosis. patsnap.comnih.govscispace.comnih.gov

Analysis of G2/M Phase Blockade Mechanisms

Cabazitaxel induces cell cycle arrest specifically in the G2/M phase. drugbank.compatsnap.combccancer.bc.caabcam.comnih.govtaylorandfrancis.com This G2/M phase blockade occurs because the dynamic reorganization of microtubules, which is essential for the formation and function of the mitotic spindle, is severely hindered by cabazitaxel's stabilizing effect. patsnap.com The drug's action leads to a more sustained G2-M arrest over 72 hours compared to docetaxel. aacrjournals.org

Investigation of Mitotic Spindle Abnormalities

A hallmark of cabazitaxel's cellular mechanism is the induction of mitotic spindle abnormalities. researchgate.netaacrjournals.orgresearchgate.netnih.govresearchgate.net These abnormalities are observed even at concentrations that cause little to no detectable change in the interphase microtubule network. researchgate.net Specific abnormalities include:

Uncongressed chromosomes, which fail to align properly at the metaphase plate. aacrjournals.orgresearchgate.netresearchgate.net

Poorly defined bipolar spindles or the formation of monopolar spindles. aacrjournals.orgresearchgate.netresearchgate.net

An increased number of astral microtubules. aacrjournals.orgresearchgate.netresearchgate.net

Poorly separated centrosomes. aacrjournals.orgresearchgate.netresearchgate.net

The appearance of multipolar mitotic spindles. aacrjournals.orgresearchgate.netresearchgate.net

These disruptions to normal mitotic spindle organization prevent successful chromosome segregation and ultimately lead to cell cycle arrest and cell death. patsnap.comaacrjournals.org

Molecular Pathways Triggering Programmed Cell Death (e.g., Caspase Activation)

Cabazitaxel, like other taxanes, exerts its cytotoxic effects by binding to β-tubulin subunits, promoting microtubule assembly, and simultaneously inhibiting their disassembly. oncologynewscentral.comnih.govdrugbank.com This stabilization of microtubules disrupts the dynamic reorganization necessary for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. aacrjournals.orgpatsnap.comcancer.gov The sustained G2/M arrest ultimately culminates in programmed cell death, primarily through apoptosis. aacrjournals.orgpatsnap.com

Studies in MCF7 breast cancer cells have shown that cabazitaxel induces greater apoptosis/cell death compared to docetaxel, particularly at higher concentrations and prolonged incubation times. For instance, at 100 nmol/L, cabazitaxel induced 37% apoptotic/dead cells at 72 hours, compared to 27% for docetaxel at the same concentration and time point. aacrjournals.org

Beyond its primary microtubule-stabilizing action, cabazitaxel has also been shown to induce autophagic cell death. In A549 lung cancer cells, cabazitaxel treatment increased the number of autophagosomes, LC3-II expression, and autophagic flux. This autophagic cell death was found to be mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway, as evidenced by decreased levels of phosphorylated Akt and mTOR following cabazitaxel exposure. nih.govspandidos-publications.com Similarly, in castration-resistant prostate cancer (CRPC) cells, cabazitaxel suppressed PI3K/AKT pathway activation, leading to downregulated expressions of p-PI3K and p-AKT, and enhanced apoptosis by downregulating Bcl-2 and upregulating Bax and cleaved caspase 3. nih.gove-century.us

Intracellular Accumulation and Retention Kinetics

Cabazitaxel exhibits favorable intracellular accumulation and retention kinetics, which contribute to its efficacy, especially in drug-resistant settings. mzsr.sk

Comparative Cellular Uptake Studies with Other Taxanes

Compared to other taxanes like docetaxel, cabazitaxel demonstrates a faster rate of cellular uptake. Studies using [14C]-labeled taxanes in multidrug-resistant (MDR) cells showed that the maximum intracellular drug concentration was achieved faster with [14C]-cabazitaxel (5 minutes) than with [14C]-docetaxel (15-30 minutes). nih.gov Furthermore, MDR cells accumulated twice as much cabazitaxel as docetaxel. nih.gov

A key distinguishing feature of cabazitaxel is its lower affinity for the P-glycoprotein (P-gp) efflux pump (ABCB1). oncologynewscentral.comdrugbank.compatsnap.comcancer.govmzsr.sknih.govresearchgate.net This reduced affinity means that cabazitaxel is less readily expelled from cancer cells by P-gp, a common mechanism of multidrug resistance. oncologynewscentral.comdrugbank.compatsnap.comcancer.govmzsr.skresearchgate.net In contrast, docetaxel is a stronger substrate for P-gp. oncologynewscentral.comnih.gov This difference in P-gp affinity allows cabazitaxel to maintain higher intracellular concentrations, particularly in cell lines that overexpress P-gp, which often exhibit resistance to docetaxel. oncologynewscentral.compatsnap.commzsr.sknih.gov For instance, in MDR cells, the higher accumulation of cabazitaxel compared to docetaxel could be restored to parental levels in the presence of the P-gp inhibitor PSC-833 (valspodar), confirming the role of P-gp in differential accumulation. nih.gov Efflux studies also confirmed that MDR cells retained twice as much cabazitaxel as docetaxel in drug-free medium. nih.gov

Mechanisms Governing Intracellular Drug Concentrations

The primary mechanism governing the intracellular concentration of cabazitaxel, and a key factor in its effectiveness against resistant tumors, is its interaction with efflux transporters. Cabazitaxel is a weak substrate for P-glycoprotein (P-gp, ABCB1). oncologynewscentral.comdrugbank.compatsnap.comcancer.govmzsr.sknih.govresearchgate.netfda.gov This low affinity for P-gp is crucial as it allows cabazitaxel to circumvent P-gp-mediated drug resistance, which is a common mechanism by which cancer cells develop resistance to other taxanes like docetaxel and paclitaxel. oncologynewscentral.comdrugbank.compatsnap.comcancer.govmzsr.sknih.govresearchgate.net

In vitro data indicate that while cabazitaxel is a P-gp substrate, it is not a substrate for MRP1, MRP2, or BCRP. oncologynewscentral.comfda.gov This selectivity in transporter interaction contributes to its ability to accumulate within cells where other taxanes might be actively pumped out. oncologynewscentral.comfda.gov The reduced efflux mediated by P-gp allows cabazitaxel to achieve and maintain higher intracellular concentrations, thereby enhancing its cytotoxic effects. patsnap.commzsr.sknih.gov

Interaction with Other Cellular Targets and Pathways

Beyond its direct effects on microtubules, cabazitaxel has been investigated for its interactions with other cellular targets and signaling pathways, particularly in the context of prostate cancer.

Effects on Androgen Receptor (AR) Signaling Pathways (e.g., Nuclear Translocation)

The androgen receptor (AR) signaling pathway is a critical driver of neoplastic behavior in metastatic prostate cancer. nih.govnih.govcancernetwork.com While docetaxel has been reported to inhibit AR nuclear translocation and activity, the impact of cabazitaxel on AR signaling appears to differ. nih.gov

Some studies suggest that cabazitaxel does not significantly impact AR nuclear translocation. nih.gov Clinically, the therapeutic response of mCRPC patients to cabazitaxel has been shown to be independent of the presence of AR-V7 in circulating tumor cells. nih.gov Preclinical research indicates that while docetaxel can inhibit AR signaling through repressing AR-FL transcriptional activity and/or nuclear localization, cabazitaxel primarily functions via AR-independent mechanisms. nih.gov

However, recent research indicates that the efficacy of cabazitaxel can be significantly enhanced by simultaneously blocking AR signaling. Studies using quantitative live-cell imaging of tubulin stabilization and apoptosis-related nuclear fragmentation have shown that the addition of enzalutamide (B1683756), an AR-targeted inhibitor, enhanced cabazitaxel-induced apoptosis in prostate cancer models. nih.gov This suggests that while cabazitaxel's primary mechanism may be AR-independent, its anti-tumor activity can be amplified by co-targeting the AR pathway, even in cases where AR-targeted treatment alone no longer affects tumor growth. nih.govresearchgate.net Furthermore, it has been observed that high AR pathway activity can abolish tumor growth inhibition by cabazitaxel, and intratumoral cabazitaxel levels were significantly higher in tumors from castrated mice (reduced AR activation) compared to androgen-supplemented animals. researchgate.net

Modulation of Extracellular Signal-Regulated Kinase (ERK) Signaling

Cabazitaxel has been shown to modulate the Extracellular Signal-Regulated Kinase (ERK) signaling pathway, which is part of the broader Mitogen-Activated Protein Kinase (MAPK) pathway. iiarjournals.org In parental human castration-resistant prostate cancer (CRPC) cell line PC3, both docetaxel and cabazitaxel markedly inhibited the phosphorylation of p44/42 MAPK (ERK). iiarjournals.org However, in docetaxel-resistant PC3 cells (PC3/R), while docetaxel failed to inhibit p44/42 MAPK phosphorylation, cabazitaxel treatment resulted in a marked downregulation of phosphorylation of AKT, but not necessarily p44/42 MAPK. iiarjournals.org This suggests that in docetaxel-resistant cells, cabazitaxel's cytotoxic activity may be explained, at least in part, by the inactivation of persistently phosphorylated AKT, rather than a direct strong inhibition of ERK. iiarjournals.org

Another relevant pathway is the PI3K/Akt/mTOR pathway, which is closely interconnected with ERK signaling. As mentioned previously, cabazitaxel has been shown to induce autophagic cell death by inhibiting the PI3K/Akt/mTOR pathway, leading to decreased phosphorylation of Akt and mTOR. nih.govspandidos-publications.comnih.gov The activation of the PI3K/AKT/mTOR pathway has been linked to mCRPC progression and acquired cabazitaxel resistance, highlighting the importance of this pathway in cabazitaxel's mechanism of action and resistance. istanbul.edu.tr

Influence on Phosphatidylinositol-3-Kinase (PI3K), Protein Kinase B (PKB/AKT), and Mammalian Target of Rapamycin (mTOR) Pathways

Cabazitaxel has been shown to exert its cytotoxic effects, in part, by modulating the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (PKB/AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govnih.gov This intracellular pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and autophagy. nih.gov

Research indicates that cabazitaxel targets this pathway to induce autophagic cell death. nih.govnih.gov Specifically, studies have demonstrated that cabazitaxel treatment leads to a significant decrease in the phosphorylation levels of both Akt and mTOR. nih.govnih.gov The inhibition of the PI3K/Akt/mTOR pathway is known to promote autophagy, and cabazitaxel leverages this mechanism to induce cell death. nih.gov Furthermore, the cabazitaxel-mediated G2/M phase cell cycle arrest, a hallmark of its antineoplastic activity, may also be influenced by its inhibitory effect on the PI3K/Akt/mTOR pathway. nih.gov The oncogenic stimulation of the PI3K/AKT/mTOR pathway is implicated in tumor formation, and cabazitaxel's action of inhibiting the phosphorylation within this pathway contributes to its anti-tumor efficacy. frontiersin.orgpensoft.net

The following table summarizes key findings regarding Cabazitaxel's influence on the PI3K/AKT/mTOR pathway:

Pathway ComponentEffect of CabazitaxelConsequenceReference
Akt phosphorylationDecreasedInduction of autophagy, autophagic cell death, G2/M arrest nih.govnih.gov
mTOR phosphorylationDecreasedInduction of autophagy, autophagic cell death nih.govnih.gov
PI3K/Akt/mTOR pathwayInhibitionPromotion of autophagy, autophagic cell death, potential G2/M arrest nih.govnih.govfrontiersin.orgpensoft.net

Pre-clinical Research on Autophagy Induction and Lysosomal Pathways

Pre-clinical investigations have extensively explored Cabazitaxel's capacity to induce autophagy and its interplay with lysosomal pathways, revealing a novel dimension to its anti-cancer mechanism. nih.govnih.gov Autophagy is a fundamental physiological process vital for maintaining cellular homeostasis, primarily by facilitating the elimination of damaged or aged organelles and macromolecules. nih.govopen.ac.uk This process can be activated by various cellular stressors or through the action of certain pharmacological agents. nih.gov

Cabazitaxel has been consistently shown to induce autophagy in cancer cells. Evidence supporting this includes the observable formation of autophagosomes, an upregulation in the expression of microtubule-associated protein light chain 3 (LC3-II), and an increase in LC3 puncta. nih.govnih.gov LC3-II is a widely recognized marker for autophagosomes, while sequestosome 1 (SQSTM1)/p62 can be utilized to monitor autophagic flux, reflecting the degradation activity within the autophagic pathway. nih.gov

The induction of autophagy by cabazitaxel has been demonstrated to contribute significantly to cancer cell death. This was further corroborated by experiments where the inhibition of autophagy protected cells from cabazitaxel-induced cytotoxicity, underscoring the role of autophagy in its therapeutic effects. nih.govnih.gov

In the context of tumor therapy, autophagy can exhibit a dual role: it may either promote tumor cell survival in response to stress or induce tumor cell death, classified as type II programmed cell death, distinct from apoptosis (type I programmed cell death). nih.gov Cabazitaxel's ability to induce autophagic cell death suggests a tumor-suppressive role in this context. nih.gov

The lysosomal pathway is intrinsically linked to autophagy. During the autophagic process, newly formed autophagosomes fuse with lysosomes, forming autolysosomes. Within these autolysosomes, the sequestered cellular materials, including internal membranes, are subsequently degraded by lysosomal enzymes, and the breakdown products are recycled back into the cytosol. nih.govopen.ac.uk Preclinical studies have specifically indicated that cabazitaxel can induce autophagy by inhibiting the phosphorylation of the PI3K/Akt/mTOR pathway, further linking these critical cellular processes. frontiersin.org The modulation of autophagy can significantly influence the response of prostate cancer cells to therapeutic interventions. open.ac.uk Furthermore, the inhibition of mTOR by AMP-activated protein kinase (AMPK) can stimulate autophagy, thereby potentiating apoptosis, highlighting the complex regulatory network involved. open.ac.uknih.gov

The following table outlines key observations from pre-clinical research on Cabazitaxel's autophagy induction and lysosomal pathways:

Feature/MarkerObservation with Cabazitaxel TreatmentImplicationReference
Autophagosome formationIncreasedAutophagy induction nih.govnih.gov
LC3-II expressionUpregulatedAutophagy induction, autophagosome presence nih.govnih.gov
LC3 punctaIncreasedAutophagy induction, autophagosome presence nih.govnih.gov
Autophagy inhibitionProtection of cells from cabazitaxel-induced deathAutophagy contributes to cell death nih.govnih.gov
PI3K/Akt/mTOR pathwayInhibition of phosphorylationMechanism of autophagy induction frontiersin.org
Autolysosome formationImplied via fusion of autophagosomes with lysosomesEssential step in autophagic degradation nih.govopen.ac.uk

Pre Clinical Pharmacological Research of Cabazitaxel C13 in Vitro and Animal Models

In Vitro Cellular Efficacy and Selectivity Studies

In vitro studies are fundamental in determining the cytotoxic potential of a compound against various cancer cell lines and understanding its activity in resistant environments.

Cabazitaxel (B1684091) has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. In studies comparing its efficacy, cabazitaxel was found to be approximately 10-fold more potent than paclitaxel (B517696) and showed comparable potency to docetaxel (B913) in the MCF-7 breast cancer cell line after a 72-hour incubation period. nih.govaacrjournals.org This efficacy was also confirmed in other cell lines, including the human uterine sarcoma cell line MES-SA and ovarian cancer cell lines like ES-2 and OVCAR-3. nih.govaacrjournals.org

Cytotoxicity evaluations showed that cabazitaxel and its analogues are potent against both A549 (non-small cell lung cancer) and KB (human oral cancer) cells. nih.gov Furthermore, in studies on breast cancer cell lines, cabazitaxel-loaded nanostructured lipid carriers (NLCs) showed significantly higher cytotoxicity against both MDA-MB-468 and MCF-7 cell lines compared to the pure drug, indicating the potential for novel delivery systems to enhance its effects. nih.gov For instance, after a 48-hour treatment, cabazitaxel-loaded nanoparticles demonstrated significantly lower cell viability in MCF-7 cells compared to a cabazitaxel micellar solution. mdpi.com

Table 1: In Vitro Cytotoxicity of Cabazitaxel in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Compound Tested Key Finding Reference
MCF-7 Breast Cancer Cabazitaxel ~10-fold more potent than paclitaxel, comparable to docetaxel. nih.govaacrjournals.org
A549 Non-Small Cell Lung Cancer Cabazitaxel Analogues Demonstrated potent cytotoxic activity. nih.gov
KB Oral Cancer Cabazitaxel Analogues Showed potent cytotoxic activity. nih.gov
MES-SA Uterine Sarcoma Cabazitaxel Confirmed high potency. nih.govaacrjournals.org
HCT-116 Colorectal Cancer Cabazitaxel Showed high antitumor activity. selleckchem.com
HCT-8 Colorectal Cancer Cabazitaxel Exhibited high antitumor activity. selleckchem.com
HT-29 Colorectal Cancer Cabazitaxel Displayed high antitumor activity. selleckchem.com
MDA-MB-231 Triple-Negative Breast Cancer Cabazitaxel Nanoparticles Showed significant reduction in cell viability. mdpi.com

A key feature of cabazitaxel highlighted in preclinical research is its marked activity in cancer cell lines that have developed resistance to other taxanes like paclitaxel and docetaxel. nih.govdovepress.comdovepress.com This capability is crucial for its clinical potential in treating patients whose tumors have progressed after first-generation taxane (B156437) therapy. nih.gov

Studies have shown that while cabazitaxel has similar antiproliferative activity to docetaxel in taxane-sensitive cells, its activity is significantly greater in resistant cell lines. nih.govdovepress.comresearchgate.net For example, in the multidrug-resistant (MDR) cell line MES-SA/Dx5, which is approximately 200-fold resistant to paclitaxel and docetaxel, the resistance to cabazitaxel was only 15-fold. nih.govaacrjournals.org Similarly, in the MCF-7/TxT50 resistant breast cancer line, resistance to paclitaxel and docetaxel was 60-fold, but only 8.6-fold for cabazitaxel. nih.govaacrjournals.org This suggests that cabazitaxel is less affected by the common resistance mechanisms that limit the efficacy of other taxanes. nih.gov Furthermore, research indicates that cabazitaxel and androgen receptor (AR)-pathway inhibitors are not cross-resistant, suggesting its activity does not primarily depend on inhibiting the AR axis. researchgate.net

Table 2: Comparative Resistance of Cabazitaxel in Taxane-Resistant Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Resistance to Paclitaxel/Docetaxel (Fold Increase) Resistance to Cabazitaxel (Fold Increase) Key Finding Reference
MES-SA/Dx5 ~200 15 Cabazitaxel is significantly less cross-resistant in this MDR variant. nih.govaacrjournals.org
MCF-7/TxT50 60 8.6 Cabazitaxel demonstrates lower cross-resistance compared to other taxanes. nih.govaacrjournals.org
MCF-7/CTAX 52-58 33 Shows resistance but remains sensitive to MDR modulation. nih.govaacrjournals.org

Pre-clinical In Vivo Efficacy in Animal Models

Animal models provide the first indication of a drug's potential therapeutic effect in a living system, assessing its ability to inhibit tumor growth and cause regression.

Cabazitaxel has demonstrated broad and potent antitumor activity in a variety of preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. It has shown excellent efficacy in docetaxel-sensitive tumors, including models of prostate cancer (DU145), colon cancer (HCT 116, HT-29), and lung cancer (A549). nih.gov

Notably, cabazitaxel is highly active in tumor models with innate or acquired resistance to docetaxel. nih.govnih.gov In a patient-derived castration-resistant prostate cancer (CRPC) xenograft (HID28), cabazitaxel showed greater antitumor efficacy than docetaxel. dovepress.comresearchgate.net It was also more effective than docetaxel in a CRPC xenograft model previously treated with enzalutamide (B1683756). asco.org

Cabazitaxel's efficacy extends to central nervous system (CNS) tumors. In orthotopic xenograft models of pediatric brain tumors, including atypical teratoid rhabdoid tumor (ATRT), medulloblastoma, and CNS primitive neuroectodermal tumor (CNS-PNET), cabazitaxel treatment led to significantly improved survival compared to docetaxel. nih.govnih.govresearchgate.net

In vivo studies consistently show that cabazitaxel effectively inhibits tumor growth and can induce complete tumor regression. In a DU145 prostate cancer xenograft model, cabazitaxel induced 100% complete tumor regressions. dovepress.com In a separate study on an enzalutamide-resistant CRPC model, the mean tumor volume after 46 days was 61 mm³ for cabazitaxel-treated mice, compared to 258 mm³ for docetaxel-treated mice and 743 mm³ for the placebo group. asco.org

In models of pediatric brain tumors, cabazitaxel treatment resulted in significant tumor growth inhibition of 75% to 95% in flank xenografts of ATRT and medulloblastoma. nih.gov This treatment led to sustained tumor growth inhibition, a result not seen with docetaxel. nih.govnih.gov In orthotopic models, cabazitaxel significantly prolonged survival; for instance, in the ATRT model, mean survival was 34.1 days with cabazitaxel versus 22 days with docetaxel and 14.5 days with vehicle. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models utilizing C13 Tracing

ADME studies are critical for understanding the pharmacokinetic profile of a drug. The use of isotopically labeled compounds, such as Cabazitaxel-C13, is a powerful technique for these investigations. nih.govmdpi.com By replacing some of the naturally occurring Carbon-12 atoms with Carbon-13 atoms, researchers can use mass spectrometry to precisely track the fate of the drug and its metabolites within a biological system. nih.govnih.gov

While specific ADME study reports detailing the use of this compound were not available in the reviewed literature, the principles of C13 tracing are well-established for this purpose. nih.govascpt.org Such a study would involve administering this compound to animal models and then analyzing plasma, tissues, and excreta over time.

Preclinical pharmacokinetic studies on the unlabeled compound in mice, rats, and dogs have provided key insights that would be further elucidated by C13 tracing:

Absorption and Distribution: Following intravenous administration, cabazitaxel exhibits a very large volume of distribution in mice, rats, and dogs, indicating extensive tissue penetration. dovepress.com Plasma protein binding is high across species, including 99.3% in mice and 95.5% in rats. dovepress.com A C13 tracing study could precisely quantify the distribution into specific tissues and identify potential sites of accumulation.

Metabolism: Cabazitaxel is rapidly and extensively metabolized into numerous metabolites. selleckchem.com The use of this compound would allow for the unambiguous identification and quantification of these metabolites in various biological matrices, helping to map the metabolic pathways and identify the major circulating and excreted forms of the drug.

Excretion: Understanding the routes and rates of excretion is essential. C13 tracing enables a complete mass balance study, accurately determining the proportion of the drug and its metabolites eliminated through different pathways, such as urine and feces.

In essence, a study utilizing this compound would provide a definitive, quantitative map of the drug's journey through the body, confirming metabolic pathways and ensuring a complete understanding of its disposition, which is fundamental for translating preclinical findings to clinical use.

Quantitative Mass Balance Studies in Animal Models using C13-Labeled Cabazitaxel

Quantitative mass balance studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific studies detailing the use of ¹³C-labeled cabazitaxel for mass balance analysis are not extensively available in the public domain, the principles of such studies are well-established in pharmacology. The use of isotopically labeled compounds, such as with ¹⁴C, provides a clear picture of the drug's fate in the body.

In animal models, including mice, rats, and dogs, studies with ¹⁴C-labeled cabazitaxel have shown that the compound is almost completely excreted. The majority of the administered radioactivity, ranging from 87% to 91%, is recovered in the feces, with only a small fraction (1% to 4%) found in the urine. dovepress.com This indicates that biliary excretion is the primary route of elimination. In bile-duct-cannulated rats, approximately 65% of the administered dose was excreted via the biliary route within 48 hours. dovepress.com These findings in animal models are consistent with human mass balance studies, where about 76% of the administered ¹⁴C dose was recovered in feces and approximately 4% in urine over two weeks. dovepress.comresearchgate.net The slower elimination profile compared to docetaxel suggests a wider distribution within the body. europa.eu

The use of a stable isotope like ¹³C in mass balance studies offers the advantage of avoiding radioactivity. The analytical techniques for ¹³C detection, such as mass spectrometry, allow for precise quantification of the parent drug and its metabolites in various biological matrices.

Metabolic Pathway Elucidation via C13 Isotope Tracing in Animal Tissues and Cell Lysates

Isotope tracing with stable isotopes like ¹³C is a powerful technique for mapping metabolic pathways. wikipedia.org13cflux.net By introducing ¹³C-labeled cabazitaxel into in vitro systems (such as cell lysates) or animal models, researchers can track the transformation of the parent compound into its various metabolites.

The metabolism of cabazitaxel is extensive, with over 20 metabolites having been identified. fda.gov The primary sites of metabolic modification on the cabazitaxel molecule are the methoxy (B1213986) groups and the taxane ring. The use of ¹³C-labeled cabazitaxel would enable the precise identification of these metabolites through the characteristic mass shifts observed in mass spectrometry analysis. For instance, demethylation would result in a predictable decrease in the mass-to-charge ratio corresponding to the loss of a ¹³C-labeled methyl group.

While specific data on ¹³C shifts for cabazitaxel metabolites is not publicly detailed, the main metabolic pathways have been identified through other means. These include:

Demethylation: Primarily O-demethylation.

Hydroxylation: Occurring on the taxane ring.

Cleavage: Of the ester bond. dovepress.com

In all studied animal species and in humans, unchanged cabazitaxel remains the major circulating compound in plasma. dovepress.com

In vitro studies using human liver microsomes have been pivotal in identifying the enzymes responsible for cabazitaxel metabolism. These studies have shown that cabazitaxel is primarily metabolized by the cytochrome P450 (CYP) 3A subfamily, specifically CYP3A4 and CYP3A5, which account for 80% to 90% of its metabolism. fda.govdrugbank.com The CYP2C8 isoenzyme plays a lesser role. fda.gov

The significant involvement of CYP3A has been further confirmed in drug-drug interaction studies. Co-administration of cabazitaxel with strong inhibitors of CYP3A, such as ketoconazole, leads to a decrease in cabazitaxel clearance and an increase in its plasma concentration. nih.gov Conversely, co-administration with strong inducers of CYP3A, like rifampin, results in increased clearance and decreased plasma concentration of cabazitaxel. nih.gov These findings underscore the critical role of CYP3A in the metabolic fate of cabazitaxel.

Enzyme FamilySpecific Enzyme(s)Role in Cabazitaxel Metabolism
Cytochrome P450CYP3A4/5Primary metabolizing enzymes (80-90%)
Cytochrome P450CYP2C8Minor metabolic pathway

Tissue Distribution Analysis in Animal Models using C13-Labeled Compound

Understanding the distribution of a drug throughout the body is fundamental to its pharmacological assessment. The use of ¹³C-labeled cabazitaxel, in conjunction with sensitive analytical techniques like mass spectrometry imaging, would allow for detailed mapping of its concentration in various tissues.

Preclinical studies in mice, rats, and dogs have demonstrated that cabazitaxel has a large volume of distribution, indicating extensive tissue uptake. dovepress.comnih.gov Plasma protein binding of cabazitaxel is high across species, ranging from 91.4% to 99.3%. dovepress.comnih.gov

A key feature of cabazitaxel that distinguishes it from first-generation taxanes like docetaxel and paclitaxel is its ability to cross the blood-brain barrier (BBB). tga.gov.aunih.govoncologynewscentral.com This has been demonstrated in multiple animal models, including mice, rats, and dogs. dovepress.comnih.gov

Animal ModelKey FindingReference
MiceThree-fold higher brain uptake in P-glycoprotein-deficient mice. dovepress.com
Mice, Rats, DogsRapid penetration into the brain with a consistent blood-brain exposure relationship across species. dovepress.comnih.gov
MiceSuperior activity against intracranial glioblastoma xenografts compared to docetaxel, even at early tumor stages before BBB disruption. nih.govnih.gov

Quantitative whole-body autoradiography (QWBA) using ¹⁴C-labeled cabazitaxel has been a valuable tool for visualizing the distribution of the drug and its metabolites in animal models. These studies provide a comprehensive, albeit non-specific, view of radioactivity distribution across all tissues. Autoradioluminography of mouse brain sections following administration of ¹⁴C-cabazitaxel has visually confirmed its presence within the brain parenchyma. nih.gov

While not as common as radiolabeling, stable isotope imaging techniques, such as mass spectrometry imaging (MSI), could be applied to tissues from animals treated with ¹³C-cabazitaxel. MSI would offer the advantage of distinguishing the parent drug from its metabolites at a microscopic level, providing a more detailed and specific picture of tissue distribution without the use of radioactivity. This methodology could further refine the understanding of cabazitaxel's distribution, particularly within complex tissues like the brain and tumors.

Elimination Routes and Excretion Profiles in Animal Studies

Preclinical studies in various animal models, including mice, rats, and dogs, have been conducted to characterize the elimination and excretion pathways of cabazitaxel. Following intravenous administration, cabazitaxel is primarily cleared through extensive metabolism in the liver. tga.gov.au

The predominant route of excretion for cabazitaxel and its metabolites is through the feces. cancercareontario.cacancercareontario.ca In mass balance studies conducted in mice, rats, and dogs, the vast majority of the administered radioactive dose was recovered in the feces, accounting for 87% to 91% of the dose. researchgate.net Conversely, urinary excretion represents a minor elimination pathway, with only 1% to 4% of the administered dose being excreted via this route. researchgate.netnih.gov In bile-duct cannulated rats, approximately 65% of the administered dose was excreted through the biliary route within 48 hours, confirming the importance of biliary secretion in the fecal elimination of the compound. nih.gov

Unchanged cabazitaxel is not a major component of the excreted products. In feces, unchanged drug was not detected in rats and dogs, and only accounted for a small fraction (2% of total fecal radioactivity) in mice. tga.gov.au Similarly, less than 4% of the administered dose is found in the urine, with only about 2.3% being unchanged cabazitaxel. tga.gov.auoncologynewscentral.com This indicates that cabazitaxel is extensively metabolized prior to excretion. tga.gov.au

The elimination of cabazitaxel from plasma is characterized by a biphasic or triphasic process. tga.gov.aunih.gov It has a long terminal half-life, which varies across species: approximately 5.1 to 7.6 hours in normal mice, 10 hours in rats, and 3.0 to 4.3 hours in dogs. nih.gov In tumor-bearing mice, the terminal half-life was noted to be significantly longer, at 26 hours. nih.gov

Animal ModelPrimary Excretion RouteFecal Excretion (% of Dose)Urinary Excretion (% of Dose)Key Findings
MiceFecal87% - 91%1% - 4%Minimal unchanged drug in feces (2% of fecal radioactivity). tga.gov.au
RatsFecal87% - 91%1% - 4%Biliary excretion accounts for 65% of the dose in 48 hours. nih.gov No unchanged drug detected in feces. tga.gov.au
DogsFecal87% - 91%1% - 4%No unchanged drug detected in feces. tga.gov.au Evidence of enterohepatic recycling. tga.gov.au

Pre-clinical Drug-Drug Interaction Research

The potential for drug-drug interactions involving cabazitaxel has been investigated through a series of in vitro studies focusing on its effects on metabolizing enzymes and drug transporters.

In Vitro Inhibition and Induction Potential of Drug Metabolizing Enzymes (e.g., CYP isoforms)

In vitro studies using human liver microsomes have been essential in evaluating the potential of cabazitaxel to inhibit or induce major cytochrome P450 (CYP) enzymes. The findings from these studies indicate that cabazitaxel has a low risk of clinically significant drug-drug interactions through the inhibition or induction of CYP isoforms at therapeutic concentrations. fda.gov

Cabazitaxel did not demonstrate significant inhibition of the major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. tga.gov.auoncologynewscentral.com While some in vitro inhibition of CYP3A4 was observed, the potential for in vivo inhibition is considered low at clinically relevant concentrations. fda.gov

Furthermore, in vitro studies have shown that cabazitaxel does not induce the activity of CYP1A, CYP2C9, and CYP3A enzymes. cancercareontario.casanofi.usfda.gov This lack of induction potential further reduces the likelihood of cabazitaxel altering the metabolism of co-administered drugs that are substrates for these enzymes.

CYP IsoformInhibition Potential (In Vitro)Induction Potential (In Vitro)
CYP1A2No significant inhibition. tga.gov.auoncologynewscentral.comNo induction. cancercareontario.casanofi.usfda.gov
CYP2B6No significant inhibition. tga.gov.auoncologynewscentral.comNot specified in available results.
CYP2C8No significant inhibition. tga.gov.auoncologynewscentral.comNot specified in available results.
CYP2C9No significant inhibition. tga.gov.auoncologynewscentral.comNo induction. cancercareontario.casanofi.usfda.gov
CYP2C19No significant inhibition. oncologynewscentral.comNot specified in available results.
CYP2D6No significant inhibition. tga.gov.auoncologynewscentral.comNot specified in available results.
CYP2E1No significant inhibition. oncologynewscentral.comNot specified in available results.
CYP3A4/5Low potential for in vivo inhibition. fda.govNo induction. cancercareontario.casanofi.usfda.gov

In Vitro Interactions with Drug Transporters (e.g., P-gp, BCRP, OATP1B1/3, MRP1/2)

The interaction of cabazitaxel with various drug transporters has been evaluated in vitro to predict its potential to cause or be a victim of drug-drug interactions mediated by these proteins.

Cabazitaxel has been identified as a weak substrate for the efflux transporter P-glycoprotein (P-gp). oncologynewscentral.comsanofi.us However, it is not a substrate for other transporters such as Multidrug Resistance-Associated Protein 1 (MRP1), MRP2, Breast Cancer Resistance Protein (BCRP), Organic Cation Transporter 1 (OCT1), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), or OATP1B3. sanofi.uswikidoc.orgcampus.sanofi

In terms of inhibitory potential, in vitro studies have shown that cabazitaxel does not inhibit MRP1, MRP2, or OCT1. sanofi.usfda.govwikidoc.org While cabazitaxel can inhibit P-gp, BCRP, OATP1B1, and OATP1B3 in vitro, the concentrations required to produce this inhibition are significantly higher than those achieved in clinical practice. sanofi.uswikidoc.orgeuropa.eu Therefore, the in vivo risk of cabazitaxel inhibiting these transporters is considered low. wikidoc.org

TransporterCabazitaxel as a SubstrateCabazitaxel as an Inhibitor
P-glycoprotein (P-gp)Yes (weak). oncologynewscentral.comsanofi.usYes (inhibition at concentrations higher than clinical). sanofi.uswikidoc.org
Breast Cancer Resistance Protein (BCRP)No. sanofi.uscampus.sanofiYes (inhibition at concentrations higher than clinical). sanofi.uswikidoc.org
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)No. sanofi.uscampus.sanofiYes (inhibition at concentrations higher than clinical). sanofi.uswikidoc.orgeuropa.eu
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)No. sanofi.uscampus.sanofiYes (inhibition at concentrations higher than clinical). sanofi.uswikidoc.org
Multidrug Resistance-Associated Protein 1 (MRP1)No. sanofi.uscampus.sanofiNo. sanofi.usfda.govwikidoc.org
Multidrug Resistance-Associated Protein 2 (MRP2)No. sanofi.uscampus.sanofiNo. sanofi.usfda.govwikidoc.org
Organic Cation Transporter 1 (OCT1)No. sanofi.uscampus.sanofiNo. sanofi.usfda.govwikidoc.org

Mechanisms of Drug Resistance Research for Cabazitaxel

Role of Drug Efflux Transporters in Acquired Resistance

A primary mechanism of resistance to many chemotherapeutic agents, including taxanes, is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells, thereby reducing their intracellular concentration and efficacy. oncotarget.comresearchgate.netmdpi.com While cabazitaxel (B1684091) was designed to have a lower affinity for P-gp compared to other taxanes like docetaxel (B913) and paclitaxel (B517696), its resistance mechanisms can still involve this transporter. researchgate.netpatsnap.com

Studies have demonstrated that long-term exposure of cancer cells to cabazitaxel can lead to the overexpression of P-gp. For instance, in MCF-7 breast cancer cells selected for resistance to cabazitaxel (MCF-7/CTAX), a predominant mechanism of resistance was the activation of the ABCB1 gene, leading to increased P-gp expression and function. aacrjournals.orgnih.gov This was confirmed by the observation that the resistance to taxanes in these cells could be modulated by P-gp inhibitors like PSC-833. aacrjournals.orgnih.gov Similarly, in cabazitaxel-resistant prostate cancer cell lines (PC-3-TxR/CxR and DU145-TxR/CxR), overexpression of P-gp was identified as a cause of resistance. oncotarget.com Knockdown of the MDR1 gene, which encodes P-gp, restored sensitivity to cabazitaxel in these cells. oncotarget.com

However, even in cells with activated P-gp, a degree of residual resistance to cabazitaxel often remains after treatment with a P-gp inhibitor, suggesting that other non-MDR mechanisms are also at play. aacrjournals.orgnih.gov

Besides P-gp, other ABC transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are known to contribute to multidrug resistance. mdpi.comnih.gov However, the role of these transporters in cabazitaxel resistance appears to be less prominent compared to P-gp.

In vitro data suggest that cabazitaxel is not a substrate for MRP1, MRP2, or BCRP. oncologynewscentral.com While some studies have noted changes in the expression of certain MRPs in cabazitaxel-resistant cells, a direct causal link to resistance is not always clear. For example, in cabazitaxel-resistant prostate cancer cells, MRP2 was found to be upregulated, but it was speculated not to be associated with cabazitaxel resistance due to its expression pattern in parent and resistant cell lines. oncotarget.com The manufacturer of cabazitaxel states that at clinical doses, it is unlikely to inhibit MRP1, MRP2, or BCRP. oncologynewscentral.comeuropa.eu

Cabazitaxel was specifically developed to overcome resistance mediated by P-gp, a common issue with first-generation taxanes like paclitaxel and docetaxel. researchgate.netpensoft.net Comparative studies have consistently shown that cabazitaxel has a lower affinity for P-gp than docetaxel and paclitaxel. oncotarget.comresearchgate.netnih.govascopubs.org

This reduced affinity leads to several key differences in its cellular pharmacology:

Accumulation: Multidrug-resistant cells accumulate significantly more cabazitaxel than docetaxel. nih.gov

Retention: Resistant cells retain higher levels of cabazitaxel over time compared to docetaxel after the drug is removed from the extracellular environment. nih.gov

Resistance Fold: In cell lines overexpressing P-gp, the level of resistance to cabazitaxel is substantially lower than that observed for paclitaxel and docetaxel. For example, in the MES-SA/Dx5 cell line, resistance was 15-fold for cabazitaxel versus 200-fold for paclitaxel and docetaxel. aacrjournals.orgnih.govaacrjournals.org Similarly, in the MCF-7/TxT50 cell line, resistance was 9-fold for cabazitaxel compared to 60-fold for the other two taxanes. aacrjournals.orgnih.govaacrjournals.org In a chemotherapy-resistant hepatocellular carcinoma cell line with P-gp overexpression, the resistance fold for cabazitaxel was 1.53, while it was 38.58 for paclitaxel and 15.53 for docetaxel. nih.gov

The following table summarizes the comparative resistance of various taxanes in P-gp overexpressing cell lines from one study. aacrjournals.org

Cell LineRelative Resistance to PaclitaxelRelative Resistance to DocetaxelRelative Resistance to Cabazitaxel
MES-SA/Dx5 ~200-fold~200-fold15-fold
MCF-7/TxT50 ~60-fold~60-fold8.6-fold
Data derived from studies on multidrug-resistant cell variants. aacrjournals.org

These findings underscore that while P-gp can contribute to cabazitaxel resistance, the drug's efficacy is less compromised by this transporter compared to its predecessors. researchgate.netnih.gov

Modulation of Cellular Signaling and Regulatory Pathways in Resistance

Research into resistance mechanisms against cabazitaxel has unveiled a complex interplay of cellular signaling and regulatory pathway alterations. These modifications enable cancer cells to survive and proliferate despite treatment with this potent chemotherapeutic agent. Key pathways implicated in this resistance include those involved in DNA repair, cellular phenotype switching, and the activation of pro-survival signals.

Role of DNA Repair Pathways (e.g., BRCA1 expression)

A significant factor in the development of resistance to cabazitaxel is the modulation of DNA repair pathways. Notably, decreased expression of the BRCA1 protein has been consistently associated with cabazitaxel resistance. aacrjournals.orgnih.govnih.gov BRCA1 is a critical component of the homologous recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks. amegroups.orgtandfonline.com The reduction in BRCA1 levels is not a late-stage event; rather, it has been observed early in the selection process for taxane (B156437) resistance, often occurring during the initial rounds of drug treatment. nih.gov This downregulation of BRCA1 is linked to a decrease in the G2-M cell cycle arrest and apoptosis that is typically induced by taxane treatment. nih.gov

In studies involving MCF-7 breast cancer cell variants selected for cabazitaxel resistance, a notable decrease in BRCA1 levels was observed. aacrjournals.orgnih.gov Specifically, the non-MDR (multidrug-resistant) variant, MCF-7/CTAX-P, exhibited a 70% reduction in BRCA1 compared to the parental cells, while the MDR variant, MCF-7/CTAX, showed a 35% reduction. aacrjournals.org To further validate the role of BRCA1 in cabazitaxel sensitivity, experiments involving the transient silencing of the BRCA1 gene in parental MCF-7 cells were conducted. This silencing resulted in an approximately 4-fold increase in resistance to cabazitaxel, directly implicating BRCA1 expression in the cellular response to this drug. aacrjournals.orgnih.gov

Epithelial-Mesenchymal Transition (EMT) Phenotype Acquisition

The acquisition of an Epithelial-Mesenchymal Transition (EMT) phenotype is another crucial mechanism associated with cabazitaxel resistance. aacrjournals.orgnih.gov EMT is a cellular process where epithelial cells lose their characteristic features, such as cell-to-cell adhesion and polarity, and gain mesenchymal properties, including increased motility and invasiveness. frontiersin.org This transition is a key driver of tumor progression and metastasis. frontiersin.orguky.edu

In the context of cabazitaxel resistance, the induction of EMT has been observed in breast cancer cell lines. aacrjournals.org Gene-expression profiling of cabazitaxel-selected MCF-7 variants revealed an upregulation of the mesenchymal marker Vimentin (VIM) and a concurrent downregulation of the epithelial marker E-cadherin (CDH1). aacrjournals.org This shift towards a mesenchymal phenotype is believed to contribute to resistance. aacrjournals.org Interestingly, while EMT is associated with resistance, some studies in prostate cancer models have shown that cabazitaxel can induce a reversal of this process, known as Mesenchymal-Epithelial Transition (MET). uky.edu This suggests a complex, context-dependent role for EMT/MET dynamics in the response to cabazitaxel.

Further studies in castration-resistant prostate cancer (CRPC) cell lines have shown that both docetaxel-resistant and cabazitaxel-resistant cells have deregulated EMT genes compared to their parental counterparts. frontiersin.org However, the EMT features were more pronounced in docetaxel-resistant cells than in cabazitaxel-resistant cells. frontiersin.org Specifically, cabazitaxel-resistant Du145 cells underwent EMT, as evidenced by morphological changes and the expression of E/M markers. nih.gov

Activation of Pro-Survival Pathways (e.g., ERK, PI3K/AKT/mTOR)

The activation of pro-survival signaling pathways is a well-established mechanism of drug resistance in cancer, and this holds true for cabazitaxel. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently implicated in therapeutic resistance. cancernetwork.comnih.govmdpi.com

In the context of cabazitaxel, treatment of metastatic castration-resistant prostate cancer (mCRPC) cells has been shown to induce the activation of the PI3K/AKT/mTOR pathway, even as the drug simultaneously triggers apoptosis. dergipark.org.tr Studies have demonstrated that cabazitaxel treatment can lead to the upregulation of AKT and mTOR at both the mRNA and protein levels in PC3 prostate cancer cells. dergipark.org.tr This activation of pro-survival signaling may represent an early resistance mechanism, allowing a subpopulation of cancer cells to survive the initial therapeutic insult. dergipark.org.tr

The CCL2–CCR2 axis has also been shown to activate the AKT pathway in cabazitaxel-resistant prostate cancer cells. iiarjournals.org While cabazitaxel could inhibit AKT phosphorylation in sensitive parental DU145 cells, this inhibition was not observed in the resistant DU145-TxR and DU145-TxR/CxR cell lines. iiarjournals.org This sustained activation of AKT signaling contributes to the resistant phenotype. The interplay between the androgen receptor (AR) and the PI3K/AKT pathway is also critical, with AR inhibition sometimes leading to the activation of AKT signaling, creating a feedback loop that promotes resistance. mdpi.com

Development and Characterization of Cabazitaxel-Resistant Cell Lines

To investigate the molecular underpinnings of cabazitaxel resistance, researchers have developed and characterized various cabazitaxel-resistant cancer cell lines. These in vitro models are invaluable tools for dissecting resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies.

Establishment of Stable Resistant Clones

The establishment of stable cabazitaxel-resistant cell lines typically involves a process of long-term, stepwise selection. This method entails culturing parental cancer cell lines in the continuous presence of gradually increasing concentrations of cabazitaxel over several months. aacrjournals.orgnih.govmdpi.com This process mimics the clinical scenario where cancer cells adapt and develop resistance to ongoing chemotherapy.

For example, cabazitaxel-resistant variants of the MCF-7 breast cancer cell line were developed through this stepwise selection process. aacrjournals.orgnih.gov One variant, MCF-7/CTAX, was selected with cabazitaxel alone, while another, MCF-7/CTAX-P, was co-selected with the P-glycoprotein inhibitor PSC-833 to generate a non-MDR resistant model. aacrjournals.orgnih.gov

Similarly, in prostate cancer research, several cabazitaxel-resistant cell lines have been established. The PC-3-TxR/CxR and DU145-TxR/CxR cell lines were generated from paclitaxel-resistant cells by culturing them with escalating doses of cabazitaxel for approximately six months. nih.govmdpi.com The resulting DU145-TxR/CxR and PC-3-TxR/CxR cells exhibited 4.4-fold and 11.8-fold higher resistance to cabazitaxel, respectively, compared to their parental paclitaxel-resistant counterparts. mdpi.com Another approach involved establishing cabazitaxel-resistant cell lines, 22Rv1-CabR1 and 22Rv1-CabR2, from xenografts that relapsed during cabazitaxel treatment in mice. diva-portal.org

Molecular Profiling of Resistant Cell Lines (e.g., Transcriptomics, Proteomics)

Once stable resistant cell lines are established, they undergo extensive molecular profiling to identify the changes that confer resistance. This typically involves a combination of transcriptomic and proteomic analyses.

Whole transcriptome analysis, often performed using RNA sequencing (RNA-seq), allows for a global comparison of gene expression between resistant and sensitive cells. nih.govbiorxiv.org For instance, a transcriptome analysis of taxane-sensitive and -resistant Du145 prostate cancer cells revealed significant changes in the expression of 2,955 genes in docetaxel-resistant cells and 1,251 genes in cabazitaxel-resistant cells. biorxiv.org Such analyses can pinpoint the upregulation of drug efflux pumps, such as ABCB1, and the dysregulation of pathways involved in EMT, cell survival, and DNA repair. aacrjournals.orgbiorxiv.org In cabazitaxel-resistant Du145 cells, RNA-sequencing identified the exclusive activation of the Wnt non-canonical pathway. nih.gov

Phosphoproteome analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) can identify changes in protein phosphorylation, providing insights into the activation state of signaling pathways. oup.comoup.com For example, such an analysis helped identify the OXT signaling pathway as a potential therapeutic target in cabazitaxel-resistant prostate cancer. oup.comoup.com

Western blotting is commonly used to validate the findings from transcriptomic and proteomic screens by examining the protein levels of specific targets of interest, such as BRCA1, Vimentin, E-cadherin, and components of the PI3K/AKT/mTOR pathway. aacrjournals.org

Below is a table summarizing the characteristics of some established cabazitaxel-resistant cell lines:

Cell LineParental Cell LineCancer TypeFold Resistance to CabazitaxelKey Resistance Mechanisms
MCF-7/CTAX MCF-7Breast Cancer33-foldActivation of ABCB1, Elevated TUBB3, Decreased BRCA1, EMT
MCF-7/CTAX-P MCF-7Breast CancerNot specified, non-MDRElevated TUBB3, Decreased BRCA1, EMT, Altered microtubule dynamics
PC-3-TxR/CxR PC-3-TxR (Paclitaxel-resistant)Prostate Cancer11.8-foldUpregulation of MDR1
DU145-TxR/CxR DU145-TxR (Paclitaxel-resistant)Prostate Cancer4.3-foldUpregulation of MDR1, Sustained AKT activation
22Rv1-CabR1 22Rv1Prostate CancerNot specifiedUpregulation of ABCB1
22Rv1-CabR2 22Rv1Prostate CancerNot specifiedUpregulation of ABCB1, Induced cholesterol biosynthesis
Du145-CbzR Du145Prostate CancerNot specifiedActivation of Wnt non-canonical pathway, EMT

Strategies to Overcome Resistance in Pre-clinical Models

The development of resistance to cabazitaxel, a potent second-generation taxane, presents a significant challenge in cancer therapy. Preclinical research has focused on developing strategies to circumvent or reverse this resistance, primarily through combination therapies and the targeted inhibition of resistance-driving mechanisms. These investigations in laboratory models aim to restore the cytotoxic efficacy of cabazitaxel in tumors that have become non-responsive.

Combination Strategies with Novel Molecularly Targeted Agents

Combining cabazitaxel with molecularly targeted agents is a promising strategy to enhance its antitumor activity and overcome resistance. nih.gov This approach targets specific signaling pathways that are dysregulated in cancer cells and may contribute to taxane resistance. nih.gov Preclinical studies have explored various combinations, showing synergistic effects in different cancer models.

One key area of investigation involves combining cabazitaxel with inhibitors of the androgen receptor (AR) signaling pathway, particularly relevant in prostate cancer. asco.orgnih.gov In preclinical models of castration-resistant prostate cancer (CRPC), the addition of AR signaling inhibitors like enzalutamide (B1683756) and bicalutamide (B1683754) has been shown to improve the efficacy of cabazitaxel. asco.orgnih.gov For instance, studies have demonstrated that enzalutamide can overcome resistance to cabazitaxel in androgen-responsive tumors. aacrjournals.org The combination of cabazitaxel and enzalutamide in human CRPC xenografts led to the reversal of the epithelial-mesenchymal transition (EMT), a process associated with drug resistance. aacrjournals.org Similarly, both bicalutamide and enzalutamide were able to resensitize docetaxel-resistant cells to cabazitaxel, suggesting a broader utility for this combination in taxane-resistant disease. aacrjournals.org Another androgen receptor signaling inhibitor, darolutamide, has been studied in combination with cabazitaxel, with findings suggesting that the two can be safely combined from a pharmacokinetic perspective, paving the way for efficacy testing. asco.org

Another critical pathway implicated in cancer progression and therapeutic resistance is the PI3K/Akt/mTOR pathway. nih.gov Its dysregulation is known to contribute to prostate cancer oncogenesis. nih.gov Preclinical studies have shown that combining cabazitaxel with inhibitors of this pathway can lead to enhanced antitumor effects. nih.gov For example, a nanococktail delivering cabazitaxel and gedatolisib, a dual PI3K/mTOR inhibitor, demonstrated synergistic cytotoxicity and superior anti-tumor effects in prostate cancer models compared to monotherapy. nih.gov

The therapeutic synergism of cabazitaxel with traditional chemotherapy agents like cisplatin (B142131) has also been observed in in-vivo tumor models, leading to further clinical investigation. nih.govnih.gov These combination strategies are based on the principle of attacking the cancer cell through multiple, distinct mechanisms, thereby reducing the likelihood of resistance.

Table 1: Preclinical Combination Strategies with Cabazitaxel

Combination Agent Agent Class Cancer Model Key Finding
Enzalutamide Androgen Receptor (AR) Inhibitor Prostate Cancer (Androgen-Responsive & CRPC) Overcomes resistance to cabazitaxel; reverses EMT. aacrjournals.orgaacrjournals.org
Bicalutamide Androgen Receptor (AR) Inhibitor Prostate Cancer (Docetaxel-Resistant) Resensitizes resistant cells to cabazitaxel. nih.govaacrjournals.org
Darolutamide Androgen Receptor (AR) Inhibitor Metastatic Castration-Resistant Prostate Cancer (mCRPC) Can be safely combined with cabazitaxel without significant pharmacokinetic interaction. asco.org
Gedatolisib Dual PI3K/mTOR Inhibitor Castration-Resistant Prostate Cancer (CRPC) Synergistic cytotoxicity and enhanced anti-tumor effect when delivered in a nanococktail. nih.gov

Reversal of Resistance Mechanisms (e.g., Efflux Pump Inhibitors)

A primary mechanism of resistance to taxanes, including cabazitaxel, is the overexpression of drug efflux pumps, which actively transport the drug out of the cancer cell, reducing its intracellular concentration and limiting cytotoxicity. nih.gov The ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump involved in this process. nih.govnih.gov Cabazitaxel was initially developed for its lower affinity for P-gp compared to docetaxel, but its efficacy can still be compromised by high levels of efflux pump expression. nih.govresearchgate.net

Preclinical research has demonstrated that inhibiting these efflux pumps can restore sensitivity to cabazitaxel in resistant cancer cells. The small-molecule inhibitor elacridar, which targets ABCB1, has been shown to completely restore susceptibility to cabazitaxel in resistant prostate cancer cell lines that overexpress the transporter. nih.govaacrjournals.org This resensitization confirms that ABCB1-mediated efflux is a critical and reversible mechanism of cabazitaxel resistance. aacrjournals.org

Interestingly, some anti-androgens have a dual function, not only inhibiting AR signaling but also blocking the activity of the ABCB1 efflux pump. nih.govaacrjournals.org Studies have shown that the anti-androgens bicalutamide and enzalutamide can reverse ABCB1-mediated taxane resistance. nih.govaacrjournals.org This effect is attributed to their ability to inhibit the ATPase activity of the pump, thereby restoring intracellular drug concentrations. aacrjournals.org This finding provides a strong rationale for combining cabazitaxel with these anti-androgens to simultaneously target AR signaling and overcome efflux-based resistance. nih.gov

Other research has explored novel agents capable of reversing resistance. Berbamine, a natural compound, has been shown to re-sensitize cabazitaxel-resistant prostate cancer cells to the drug. researchgate.net Its mechanism involves inhibiting other efflux pumps like ABCG2 and targeting pathways involving IGF2BP1 and p-STAT3 that contribute to the cancer stem cell phenotype and drug resistance. researchgate.net

Table 2: Reversal of Cabazitaxel Resistance in Preclinical Models

Reversal Agent Mechanism of Action Target Key Finding
Elacridar Small-molecule inhibitor of ABCB1 ABCB1 (P-glycoprotein) Completely restored cabazitaxel susceptibility in resistant prostate cancer cells. nih.govaacrjournals.org
Bicalutamide Inhibition of ABCB1 ATPase activity ABCB1 (P-glycoprotein) Partly restored susceptibility to cabazitaxel in resistant cells. nih.govaacrjournals.org
Enzalutamide Inhibition of ABCB1 ATPase activity ABCB1 (P-glycoprotein) Partly restored susceptibility to cabazitaxel in resistant cells. nih.govaacrjournals.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Abiraterone
Bicalutamide
Cabazitaxel
Cisplatin
Darolutamide
Docetaxel
Elacridar
Enzalutamide
Gedatolisib
Mitoxantrone
Paclitaxel
Prednisone
Simvastatin
Vincristine

Advanced Analytical and Isotopic Characterization Research of Cabazitaxel C13

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Labeled Compounds

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. When compounds are enriched with ¹³C, the sensitivity and specificity of NMR analyses are significantly enhanced, allowing for more detailed structural and metabolic investigations.

The structural confirmation of Cabazitaxel (B1684091), a complex taxane (B156437) derivative, relies heavily on a combination of spectroscopic methods, with ¹³C NMR being central to defining its carbon skeleton. rhhz.net The ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule, and the chemical shifts of these signals are indicative of their local electronic environment. For a molecule as intricate as Cabazitaxel, complete assignment of all ¹H and ¹³C NMR signals is a critical step for unambiguous structural verification. rhhz.net This process involves analyzing not only the one-dimensional (1D) ¹³C and ¹H spectra but also leveraging advanced 2D NMR techniques.

The use of hyphenated techniques such as Liquid Chromatography-Diode Array Detector-Solid Phase Extraction-NMR/MS (LC-DAD-SPE-NMR/MS) has proven effective in isolating and characterizing even trace impurities and degradation products of Cabazitaxel. doaj.org In such studies, detailed analysis of ¹H-¹H and ¹H-¹³C correlations from 2D NMR spectra allows for the extraction of chemical shifts even from complex mixtures, leading to the successful elucidation of unknown structures, such as isomers with rearranged taxane skeletons. doaj.org

The following table provides an example of ¹³C NMR chemical shifts for key carbon atoms in a related taxane structure, illustrating the type of data obtained in such analyses.

Carbon PositionChemical Shift (ppm)
C175.3
C272.4
C483.4
C589.0
C1077.0
C1365.0
Note: This table is illustrative and based on general taxane structures. Actual chemical shifts for Cabazitaxel-¹³C may vary.

Two-dimensional (2D) NMR techniques are powerful tools for tracing the connectivity of atoms within a molecule. For ¹³C-labeled compounds like Cabazitaxel-¹³C, these methods are particularly insightful.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. emerypharma.com This is invaluable for assigning carbon signals based on the assignment of their attached protons. In the context of isotope tracing, the presence of a cross-peak in the HSQC spectrum directly confirms the location of the ¹³C label on a specific carbon atom that is bonded to a proton. nih.gov The increased chemical shift dispersion in the 2D spectrum significantly reduces signal overlap, which is a common challenge in the 1D spectra of complex molecules. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. magritek.com This technique is crucial for piecing together the carbon skeleton of a molecule by identifying long-range connectivities. magritek.com For Cabazitaxel-¹³C, HMBC can be used to trace the path of the isotope through different parts of the molecule, providing a detailed map of its incorporation. nih.gov Combining HSQC and HMBC data allows for a comprehensive assignment of the entire molecular structure. emerypharma.com

The strategic use of these 2D NMR experiments enables researchers to not only confirm the structure of Cabazitaxel-¹³C but also to follow the metabolic fate of the labeled carbon atoms in biological systems.

Predicting the ¹³C NMR spectrum of a molecule can significantly aid in its structural elucidation by providing a theoretical reference to compare with experimental data. Machine learning-based predictors are increasingly being used for this purpose. caspre.ca These algorithms are trained on large databases of known structures and their corresponding NMR data. By inputting a proposed molecular structure, the predictor can return a set of predicted ¹³C chemical shift values. caspre.ca

The process generally involves:

Identifying Unique Carbon Environments: The first step is to determine the number of non-equivalent carbon atoms in the molecule, as each will produce a distinct peak in the ¹³C NMR spectrum. youtube.com

Using Chemical Shift Tables and Databases: The chemical shift of a particular carbon is influenced by its hybridization and the nature of the atoms it is bonded to. youtube.com Databases and standard chemical shift tables provide ranges for different types of carbons (e.g., aromatic, carbonyl, alkyl). youtube.com

Applying Algorithms for Refined Prediction: For complex molecules like Cabazitaxel, simple table-based predictions are often insufficient. Advanced algorithms consider more subtle structural features and through-space effects to provide more accurate predictions.

While these prediction tools are powerful, they are most effective when used in conjunction with experimental data from 1D and 2D NMR experiments for the definitive structural confirmation of compounds like Cabazitaxel-¹³C.

Mass Spectrometry (MS) and Chromatography-MS Techniques

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the quantitative and qualitative analysis of drugs and their metabolites in biological matrices. The use of ¹³C-labeled internal standards, such as Cabazitaxel-¹³C, is critical for achieving high accuracy and precision in these assays.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological samples like human plasma. nih.govresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS), such as Cabazitaxel-¹³C, is the preferred method to ensure the reliability of quantification. unil.ch The SIL-IS co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement effects, thereby correcting for variations in sample preparation and matrix effects. unil.ch

A typical LC-MS/MS method for Cabazitaxel involves:

Sample Preparation: Liquid-liquid extraction is a common method to isolate the drug and its metabolites from plasma. nih.govresearchgate.net

Chromatographic Separation: A C18 reverse-phase column is often used to separate Cabazitaxel from its metabolites and other endogenous plasma components. nih.govresearchgate.net

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net Specific precursor-to-product ion transitions are monitored for both the analyte and the ¹³C-labeled internal standard.

Validated LC-MS/MS assays for Cabazitaxel have demonstrated high sensitivity, with calibration ranges suitable for clinical pharmacokinetic studies. nih.gov These methods can simultaneously quantify Cabazitaxel and its major metabolites, such as docetaxel (B913) and various demethylated products. nih.govresearchgate.net

The following table outlines typical parameters for an LC-MS/MS assay for Cabazitaxel.

ParameterDescription
Instrumentation Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Internal Standard ¹³C-labeled Cabazitaxel
Sample Pretreatment Liquid-Liquid Extraction
Chromatographic Column C18 Reverse-Phase
Detection Mode Multiple Reaction Monitoring (MRM)

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, often to within a few parts per million (ppm). rsc.org This capability is essential for the unequivocal determination of the elemental composition of a molecule. rsc.org

In the context of Cabazitaxel-¹³C, HRMS is a powerful tool for:

Isotope Tracing: By analyzing the full scan mass spectra, HRMS can determine the distribution of isotopologues, which are molecules that differ only in their isotopic composition. nih.gov This allows researchers to trace the incorporation of the ¹³C label into Cabazitaxel and its subsequent metabolites, providing insights into metabolic pathways. nih.gov

Metabolite Identification: The high mass accuracy of HRMS facilitates the identification of unknown metabolites. pharmaron.com By comparing the accurate mass of a potential metabolite with calculated masses of possible biotransformations (e.g., hydroxylation, demethylation), researchers can confidently propose metabolite structures. pharmaron.com The characteristic isotopic pattern of the ¹³C label further aids in distinguishing drug-related metabolites from endogenous compounds.

The combination of HRMS with fragmentation techniques (MS/MS) provides structural information on the metabolites, helping to pinpoint the site of metabolic modification. pharmaron.com This comprehensive approach, in accordance with regulatory guidance, is crucial for characterizing biotransformation pathways and identifying any potentially unique or disproportionate human metabolites. pharmaron.com

Mass Spectrometry Imaging (MSI) Combined with Isotope Tracing for Spatial Metabolic Profiling

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. researchgate.netkuleuven.be When combined with isotope tracing using Cabazitaxel-C13, MSI provides an unparalleled ability to map the metabolic fate of the drug within the complex architecture of tissues. This approach allows researchers to observe not just what metabolites are formed, but precisely where they are located, offering insights into tissue-specific drug processing and accumulation.

The core principle of this combined methodology involves administering this compound and then analyzing tissue sections using MSI techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI). kuleuven.be The mass spectrometer detects Cabazitaxel and its metabolites with a characteristic mass shift corresponding to the incorporated C13 atoms. This allows for the unambiguous differentiation of drug-derived compounds from the endogenous metabolome. The result is a detailed map revealing the drug's distribution and the spatial organization of its metabolic pathways within the tissue, which can be crucial for understanding its efficacy and potential for resistance. researchgate.netkuleuven.be

Stable Isotope Tracing Methodologies for Metabolic Flux Analysis

Stable isotope tracing with compounds like this compound is a cornerstone of metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govmdpi.com By introducing a C13-labeled substrate, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites. mdpi.com This provides a dynamic view of metabolic pathways, in contrast to the static snapshot offered by traditional metabolomics. d-nb.info

Experimental Design for In Vitro and In Vivo (Non-Human) Tracing Experiments

In Vitro Experimental Design:

Cell Culture Systems: Cancer cell lines, including those sensitive and resistant to taxanes, are cultured in media where a standard nutrient is replaced with its C13-labeled counterpart (e.g., [U-13C]glucose or [U-13C]glutamine). nih.govbiorxiv.org

Tracer Selection: The choice of isotopic tracer is critical and depends on the specific metabolic pathways being investigated. nih.govnih.gov For instance, [1,2-13C]glucose is often used to delineate fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-13C]glutamine is ideal for studying the TCA cycle. nih.gov

Isotopic Steady State: It is crucial to ensure that the intracellular metabolites reach an isotopic steady state, where the labeling pattern of metabolites becomes constant over time. This is typically verified by collecting samples at multiple time points. d-nb.info

Sample Collection and Preparation: After incubation with the C13 tracer and treatment with Cabazitaxel, cells are harvested, and metabolites are extracted for analysis by mass spectrometry or NMR.

In Vivo (Non-Human) Experimental Design:

Animal Models: Xenograft models, where human tumors are grown in immunocompromised mice, are frequently used to study drug efficacy and metabolism in a more complex biological system. researchgate.netnih.gov

Tracer Administration: The C13-labeled tracer is administered to the animal, often through infusion, to maintain a steady concentration in the blood. biorxiv.org

Tissue Collection: After a designated period, tissues of interest (e.g., tumor, liver, plasma) are collected to analyze the distribution and incorporation of the C13 label into metabolites.

Ethical Considerations: All animal experiments are conducted following strict ethical guidelines and protocols to ensure animal welfare.

A key consideration in both in vitro and in vivo experiments is the potential for metabolic recycling of the C13 label, for instance through the fixation of 13CO2, which can influence the labeling patterns of metabolites and must be accounted for in the data analysis. biorxiv.org

Data Analysis and Flux Modeling from C13 Labeling Patterns

The analysis of data from C13 tracing experiments is a complex process that involves several key steps:

Measurement of Labeling Patterns: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the mass isotopomer distribution (MID) for various metabolites. The MID reveals the relative abundance of molecules with different numbers of C13 atoms. embopress.org

Correction for Natural Abundance: The raw data must be corrected for the natural abundance of C13 (approximately 1.1%) to isolate the labeling that results from the administered tracer. embopress.org

Metabolic Network Model: A biochemical reaction network model is constructed, detailing the metabolic pathways relevant to the system under study. The complexity of this model can range from a core set of central carbon metabolism reactions to a genome-scale model. nih.govnih.gov

Flux Estimation: Computational algorithms are used to estimate the intracellular metabolic fluxes that best explain the experimentally measured MIDs. This is typically formulated as a least-squares optimization problem, where the difference between the simulated and measured labeling patterns is minimized. nih.gov

The output of this analysis is a quantitative map of metabolic fluxes, providing a detailed picture of how cells utilize different pathways in the presence of Cabazitaxel.

Applications in Investigating Drug Metabolism and Pharmacodynamics at a Mechanistic Level

The insights gained from stable isotope tracing with this compound have significant applications in understanding its metabolism and pharmacodynamics:

Identifying Metabolic Liabilities: By mapping the metabolic pathways that are active in cancer cells, researchers can identify potential metabolic vulnerabilities that could be targeted to enhance the efficacy of Cabazitaxel.

Understanding Resistance Mechanisms: Metabolic reprogramming is a known hallmark of drug resistance. researchgate.net C13 tracing can reveal how cancer cells alter their metabolism to evade the cytotoxic effects of Cabazitaxel, potentially identifying new targets to overcome resistance.

Elucidating Drug-Induced Metabolic Rewiring: Cabazitaxel treatment can induce significant changes in cellular metabolism. C13-MFA can quantify these changes, providing a deeper understanding of the drug's downstream effects on cellular physiology.

Probing Target Engagement: By observing changes in metabolic fluxes that are directly linked to the drug's target (microtubules), researchers can gain insights into the extent of target engagement and its downstream metabolic consequences.

Development of Novel Research-Oriented Analytical Methods

The unique properties of this compound necessitate the development and validation of specialized analytical methods to ensure accurate and reliable quantification in complex biological matrices.

Bioanalytical Method Validation for C13-Labeled Analogues

The validation of bioanalytical methods for C13-labeled analogues like this compound follows established guidelines to ensure the reliability of the data generated. invima.gov.conih.gov This process is critical for preclinical and clinical research. The key parameters evaluated during method validation include:

Selectivity and Specificity: The method must be able to differentiate and quantify this compound and its metabolites from endogenous components in the biological matrix. nih.gov

Accuracy and Precision: The accuracy of the method refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels. invima.gov.coscielo.br

Calibration Curve and Linearity: A calibration curve is generated to establish the relationship between the analytical response and the concentration of the analyte. The method should be linear over a defined concentration range. nih.govscielo.br

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at freezer temperatures. invima.gov.coscielo.br

Matrix Effects: The influence of the biological matrix on the ionization of the analyte is assessed to ensure that it does not interfere with quantification. invima.gov.co

The validation process ensures that the analytical method is robust, reliable, and fit for its intended purpose of supporting advanced research on Cabazitaxel.

Automation and High-Throughput Screening of C13-Labeled Compounds

The integration of automation and high-throughput screening (HTS) methodologies has revolutionized the study and application of isotopically labeled compounds. For complex molecules like this compound, these advanced techniques enable rapid, large-scale analysis essential for various stages of research and development, from metabolic studies to quality control. Automation minimizes manual errors, increases reproducibility, and allows for the processing of thousands of samples in a timeframe that would be unfeasible with traditional methods. nih.govnih.gov

The primary analytical techniques underpinning the HTS of C13-labeled compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, both of which have been adapted for automated workflows. frontiersin.orgresearchgate.net Robotic platforms form the core of the HTS process, managing everything from sample storage and preparation to injection into analytical instruments. nih.gov These systems typically consist of robotic arms, liquid handlers, plate carousels, and integrated readers that execute complex protocols without human intervention. nih.gov

For a compound such as this compound, HTS could be applied to screen for its metabolic stability in various in vitro systems (e.g., liver microsomes from different species), to identify its metabolites, or to quantify its interaction with cellular components like transport proteins. frontiersin.orggoogle.com The C13 label provides a distinct mass shift, facilitating its detection and differentiation from endogenous, unlabeled molecules in complex biological matrices. boku.ac.at

Robotic Sample Preparation and Handling

Automation is critical for managing the large sample sets inherent in HTS. A typical automated workflow for screening C13-labeled compounds begins with robotic liquid handling systems that aliquot the this compound stock solution into multi-well plates (e.g., 96- or 384-well formats). biorxiv.org The robot then adds the biological matrix (such as cell lysates or microsomes) and any necessary cofactors to initiate the reaction. The plates are incubated under controlled conditions, and the reaction is terminated at precise time points by the automated addition of a quenching solution. Subsequent steps, such as protein precipitation, centrifugation, and transfer of the supernatant to a new plate for analysis, are also fully automated. nih.gov This level of automation ensures high precision and repeatability, which are crucial for generating reliable quantitative data. nih.gov

High-Throughput Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of HTS for labeled compounds due to its high sensitivity, selectivity, and speed. frontiersin.org In an automated HTS environment, samples from the prepared plates are sequentially injected into the LC-MS/MS system.

Methodologies have been developed for the high-throughput analysis of intact proteins and other biomolecules using techniques like Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI), which can achieve sampling rates up to 1.5 Hz from 384-well plates, significantly faster than conventional ESI-MS methods. biorxiv.org For analyzing C13-labeled compounds, specialized software is used to automatically process the vast amounts of data generated. researchgate.net Tools like iMS2Flux can streamline the processing of MS data from stable isotope labeling experiments, correcting for naturally occurring isotopes and preparing the data for further analysis. researchgate.net

The table below illustrates a hypothetical data set from a high-throughput metabolic stability screen of this compound.

Table 1: Illustrative Data from an Automated High-Throughput Metabolic Stability Screen of this compound

Well IDBiological MatrixIncubation Time (min)Initial [this compound] (µM)Remaining [this compound] (%)Status
A01Human Liver Microsomes01.0100.0Control
A02Human Liver Microsomes301.045.2Test
B01Rat Liver Microsomes01.0100.0Control
B02Rat Liver Microsomes301.022.8Test
C01Dog Liver Microsomes01.0100.0Control
C02Dog Liver Microsomes301.068.1Test
D01Monkey Liver Microsomes01.0100.0Control
D02Monkey Liver Microsomes301.055.7Test

This type of screening allows for the rapid comparison of metabolic rates across different species, providing valuable data for preclinical research.

Automated Quantitative NMR (qNMR)

While MS is often favored for its sensitivity, quantitative NMR (qNMR) offers high structural specificity and inherent quantitation without the need for an identical labeled standard for every metabolite. mdpi.com Recent advancements have focused on automating the entire qNMR process, from sample preparation to data analysis. researchgate.net Software has been developed that can automatically process spectra, perform peak integration, and calculate concentrations, even in complex mixtures with overlapping signals. mdpi.comacs.org For instance, the Spectral Automated NMR Decomposition (SAND) software provides an automated workflow to decompose NMR data and accurately quantify compounds. acs.org

In an HTS context, a flow-through NMR probe could be coupled with a liquid handler to analyze samples from a multi-well plate sequentially. While slower than MS, automated qNMR is invaluable for applications where precise quantification against a certified reference material is required, such as in the final quality control of a batch of synthesized this compound. The development of specialized 13C-sensitive HTS probes can further enhance the utility of NMR in this field. nih.gov

The table below summarizes typical parameters for automated analytical systems used in the HTS of C13-labeled compounds.

Table 2: Typical Parameters for Automated HTS Analytical Systems

ParameterAutomated LC-MS/MSAutomated qNMR
Platform Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap)400-600 MHz Spectrometer with flow-probe and autosampler
Sample Format 96-, 384-, or 1536-well plates96-well plates or vials
Throughput 1-3 minutes per sample5-15 minutes per sample
Primary Use Case Metabolite identification, relative quantification, stability screeningAbsolute quantification, purity assessment, structural confirmation
Automation Software Instrument control software, LIMS integration, automated data processing tools (e.g., iMS2Flux)Instrument control software, automated data analysis software (e.g., SAND, SMILEQ)

Future Directions and Emerging Research Avenues Pre Clinical and Mechanistic Focus

Identification of Novel Molecular Targets for Cabazitaxel (B1684091) Activity

Potential areas of investigation include:

Proteins involved in intracellular trafficking: Given the central role of microtubules in cellular transport, Cabazitaxel-C13 can be used as a probe to identify proteins that interact with the stabilized microtubule network. This could reveal novel mechanisms by which Cabazitaxel disrupts essential cellular processes beyond cell division.

Signaling molecules modulated by microtubule dynamics: The cytoskeleton is intricately linked to various signaling pathways. Alterations in microtubule stability by Cabazitaxel could influence the activity of key signaling proteins. The use of this compound in affinity-based proteomics can help in the identification of these modulated proteins.

Non-tubulin binding partners: There is a possibility that Cabazitaxel directly interacts with other cellular proteins. Isotope-labeled pull-down assays coupled with mass spectrometry are powerful tools to identify these potential off-target interactions, which could explain some of the drug's pleiotropic effects.

Development of Advanced Pre-clinical Models for Resistance Studies

The emergence of resistance remains a major challenge in cancer therapy. To better understand and overcome Cabazitaxel resistance, researchers are moving beyond traditional 2D cell line models towards more physiologically relevant systems. mdpi.com

Advanced pre-clinical models include:

Organoids: These three-dimensional (3D) cultures derived from patient tumors more accurately recapitulate the complex cellular heterogeneity and architecture of the original tumor. nih.govresearchgate.net Studies have shown that prostate cancer organoids exhibit different sensitivities to Cabazitaxel compared to single-cell cultures, highlighting the importance of the 3D environment in drug response. nih.govresearchgate.net

3D Spheroids: Similar to organoids, spheroids are 3D aggregates of cancer cells that mimic the tumor microenvironment. They provide a valuable platform for studying drug penetration, efficacy, and the development of resistance in a more in-vivo-like setting. researchgate.net

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered a gold standard for pre-clinical drug evaluation. dovepress.com These models can be used to study the efficacy of Cabazitaxel in a setting that preserves the original tumor's genetic and phenotypic characteristics.

These advanced models provide a more accurate platform to study the molecular mechanisms of both intrinsic and acquired resistance to Cabazitaxel.

Rational Design of Next-Generation Taxanes Based on Mechanistic Insights

A deeper understanding of the molecular interactions between Cabazitaxel and its targets, as well as the mechanisms of resistance, is crucial for the rational design of new and improved taxane-based drugs. nih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of Cabazitaxel and evaluating the impact on its activity, researchers can identify key functional groups responsible for its potency and ability to overcome resistance. mdpi.com

Targeting Resistance Mechanisms: Insights into how cancer cells develop resistance to Cabazitaxel can guide the design of new taxanes that can circumvent these mechanisms. For example, if a specific mutation in β-tubulin is identified as a cause of resistance, new compounds can be designed to bind effectively to the mutated protein.

Improving Pharmacological Properties: The design of next-generation taxanes also focuses on enhancing their solubility, metabolic stability, and tumor-targeting capabilities, while reducing systemic toxicity. aacrjournals.org

The development of novel taxanes with superior efficacy and a better safety profile is an ongoing area of research. nih.gov

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) with C13 Tracing

The integration of multiple "omics" datasets provides a holistic view of the cellular response to Cabazitaxel. mdpi.complos.org The use of this compound in these studies adds another layer of information by allowing for the direct tracing of the drug and its metabolites.

Applications of this integrated approach include:

Identifying Biomarkers of Response and Resistance: By analyzing the genomic, proteomic, and metabolomic profiles of sensitive and resistant tumors treated with this compound, researchers can identify molecular signatures that predict treatment outcome. researchgate.net

Mapping Drug Metabolism and Distribution: C13 tracing can reveal the metabolic fate of Cabazitaxel within the cell, identifying key enzymes involved in its breakdown and the formation of active or inactive metabolites.

Unraveling Complex Drug-Induced Cellular Perturbations: Combining multi-omics data with C13 tracing can provide a comprehensive map of the cellular pathways affected by Cabazitaxel, leading to a deeper understanding of its mechanism of action. biorxiv.orggithub.com

This systems-level approach is essential for a comprehensive understanding of Cabazitaxel's pharmacology.

Computational and In Silico Modeling of this compound Interactions and Metabolism

Computational modeling and in silico simulations are becoming increasingly important tools in drug discovery and development. medrxiv.org These approaches can complement experimental studies and provide valuable insights into the behavior of Cabazitaxel at the molecular level.

Key applications include:

Molecular Docking: This technique can predict the binding affinity and orientation of Cabazitaxel to its target proteins, including both tubulin and potential novel targets. csic.es

Molecular Dynamics Simulations: These simulations can provide a dynamic view of the interaction between Cabazitaxel and its targets, revealing how the drug affects protein conformation and function over time. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In silico models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, helping to predict its behavior in vivo.

These computational approaches can accelerate the research process and guide the design of more effective pre-clinical studies.

Exploration of Epigenetic and Immunomodulatory Effects (Pre-clinical)

Recent research has begun to uncover the potential for taxanes to influence epigenetic regulation and modulate the immune system, opening up new avenues for therapeutic intervention. patsnap.com

Pre-clinical investigations are focusing on:

Epigenetic Modifications: Studies are exploring whether Cabazitaxel can alter DNA methylation patterns or histone modifications, thereby influencing gene expression profiles in cancer cells. Evidence suggests that taxanes may have an impact on epigenetic regulation. frontiersin.org

Immunomodulation: There is growing evidence that taxanes can impact the tumor microenvironment and modulate immune responses. patsnap.com Pre-clinical studies are investigating the effects of Cabazitaxel on various immune cells, such as T cells and myeloid-derived suppressor cells, to understand how it might enhance anti-tumor immunity. nih.gov

These emerging areas of research could lead to the development of novel combination therapies that leverage the immunomodulatory and epigenetic effects of Cabazitaxel to improve patient outcomes.

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for evaluating Cabazitaxel-C13’s efficacy in preclinical models?

  • Methodological Answer : Preclinical studies should employ standardized tumor models (e.g., xenografts or patient-derived organoids) with controlled variables such as dosing schedules, vehicle controls, and biomarker monitoring. Ensure replication of treatment arms to validate dose-response relationships. Data collection must align with predefined endpoints (e.g., tumor volume reduction, survival rates) and include statistical power analysis to minimize Type I/II errors. Experimental protocols should comply with ARRIVE guidelines for reproducibility .
  • Key Data : Include tables comparing IC₅₀ values across cell lines, pharmacokinetic parameters (e.g., Cₘₐₓ, AUC), and toxicity profiles in supplementary materials .

Q. How can researchers reconcile contradictory data on this compound’s mechanism of action across studies?

  • Methodological Answer : Conduct systematic literature reviews to identify variables causing discrepancies (e.g., assay conditions, cell line heterogeneity, or drug formulation differences). Use orthogonal validation methods (e.g., microtubule polymerization assays vs. live-cell imaging) to confirm findings. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .
  • Example : If studies conflict on this compound’s binding affinity to β-tubulin isoforms, perform comparative analyses using isogenic cell lines and standardized tubulin isolation protocols .

Advanced Research Questions

Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound in heterogeneous patient populations?

  • Methodological Answer : Integrate population PK modeling with covariates such as albumin levels, CYP3A4 activity, and tumor microenvironment biomarkers. Use nonlinear mixed-effects models (e.g., NONMEM) to account for inter-individual variability. Validate models with clinical trial data, ensuring alignment with endpoints like progression-free survival (PFS) .
  • Data Integration : Tables should compare simulated vs. observed plasma concentrations, residual plots for model fit, and sensitivity analyses for covariate impacts .

Q. How can researchers design experiments to investigate this compound resistance mechanisms in metastatic castration-resistant prostate cancer (mCRPC)?

  • Methodological Answer : Employ multi-omics approaches (e.g., RNA-seq, proteomics) on longitudinal patient samples to identify resistance drivers (e.g., ABCB1 overexpression, tubulin mutations). Use CRISPR-Cas9 screens to validate candidate genes in vitro. Include isobologram analyses to assess synergistic effects with secondary agents (e.g., androgen receptor inhibitors) .
  • Contradiction Management : If prior studies implicate conflicting pathways (e.g., autophagy vs. efflux pumps), apply pathway enrichment analysis and in vivo validation using PDX models .

Q. What methodologies ensure robust reproducibility in this compound combination therapy studies?

  • Methodological Answer : Adhere to the PRINCIPLES framework for combination therapy research:

P redefine synergy thresholds (e.g., Combination Index <1 via CompuSyn).

R eport raw data for dose matrices and effect sizes in supplementary files.

I nclude mechanistic rationale for drug pairs (e.g., targeting complementary pathways).

  • Reference experimental protocols from high-impact studies and share code/analytical pipelines via repositories like GitHub .

Data Analysis & Reporting

Q. How should researchers handle variability in this compound’s cytotoxic response across experimental replicates?

  • Methodological Answer : Apply mixed-effects models to distinguish biological variability from technical noise. Use coefficient of variation (CV) thresholds (<15% for technical replicates) to assess data quality. For outlier management, predefine exclusion criteria (e.g., Grubbs’ test) and document transparently .
  • Visualization : Include scatter plots with error bars, Bland-Altman plots for inter-assay agreement, and heatmaps for clustering analysis .

Q. What are best practices for synthesizing this compound’s clinical and preclinical data in meta-analyses?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Extract data using standardized forms (e.g., study design, patient demographics, outcome measures). Use random-effects models to account for heterogeneity and assess publication bias via funnel plots. Annotate conflicts of interest (e.g., industry-funded vs. academic trials) .

Ethical & Methodological Compliance

  • Data Sharing : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Figshare or Zenodo with CC-BY licenses .
  • Citation Practices : Cite primary literature over reviews, and avoid over-reliance on patents or non-peer-reviewed sources. Use reference managers (e.g., Zotero) to track sources and minimize plagiarism risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cabazitaxel-C13
Reactant of Route 2
Cabazitaxel-C13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.